Paecilomide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
trans-(1S,2S)-2-(4-hydroxy-6-oxo-1H-pyridin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-5-11(15)13-6-9(10)7-3-1-2-4-8(7)12(16)17/h5-8H,1-4H2,(H,16,17)(H2,13,14,15)/t7-,8-/m0/s1 |
InChI Key |
NIEWBDAIEROLFK-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CNC(=O)C=C2O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C2=CNC(=O)C=C2O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Paecilomide: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomide, a novel pyridone alkaloid, was first isolated from the fungus Paecilomyces lilacinus. Its discovery was uniquely prompted by inducing biotic stress through co-cultivation with the bacterium Salmonella typhimurium, highlighting an innovative approach to unlocking fungal secondary metabolite production. Initial characterization has identified this compound as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, including detailed experimental protocols for its fermentation, isolation, and characterization. Furthermore, this document explores its potential anticancer properties, specifically its putative effects on the PI3K/Akt/mTOR signaling pathway, and outlines the necessary experimental workflows to investigate these activities.
Discovery and Origin
This compound was discovered as a new secondary metabolite produced by the fungus Paecilomyces lilacinus. The production of this pyridone alkaloid was notably absent under standard laboratory fermentation conditions. Its biosynthesis was induced by subjecting the fungus to biotic stress, a technique that mimics natural microbial interactions and can trigger the expression of otherwise silent gene clusters.
The induction was achieved by co-culturing P. lilacinus with the bacterium Salmonella typhimurium. The bacterium was introduced in various forms, including live cells or cells inactivated by autoclaving or microwave irradiation, at different stages of the fungal growth cycle. This approach, often referred to as "one strain, many compounds" (OSMAC), proved successful in eliciting the production of this compound.
The most significant induction of bioactive compounds, including this compound, was observed when P. lilacinus was cultivated in potato dextrose broth (PDB) and challenged with inactivated S. typhimurium. This suggests that fungal recognition of bacterial cell components, rather than active bacterial metabolism, is a key trigger for this compound production.
Experimental Protocols
Fungal Strain and Culture Conditions
-
Fungal Strain: Paecilomyces lilacinus (Thom) Samson.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Standard Fermentation: The fungus is typically cultured in PDB at 28-30°C for 7-14 days with shaking (120-150 rpm) to ensure aeration.
-
Induced Fermentation for this compound Production:
-
Prepare a seed culture of P. lilacinus by inoculating PDB and incubating for 3-4 days.
-
Inoculate the main production culture (PDB) with the seed culture.
-
Prepare an inoculum of Salmonella typhimurium. The bacteria can be heat-inactivated (autoclaved at 121°C for 15 minutes) or microwave-irradiated.
-
Introduce the inactivated bacterial suspension into the P. lilacinus culture at a specific time point during its growth phase (e.g., after 24 or 48 hours of fungal growth).
-
Continue the co-culture for an additional 7-10 days under the same temperature and agitation conditions.
-
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process combining liquid-liquid extraction and chromatography.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. This is repeated three times to ensure complete extraction of moderately polar compounds like this compound.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude ethyl acetate extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.
Table 1: Spectroscopic Data for this compound (Note: Specific chemical shift and mass spectrometry data for this compound are not publicly available in the reviewed literature. The following is a template for how such data would be presented.)
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. e.g., δ 7.50 (1H, d, J = 8.0 Hz, H-5), δ 3.80 (3H, s, OCH₃). |
| ¹³C NMR | Chemical shifts (δ) in ppm. e.g., δ 165.0 (C=O), δ 150.2 (C-4), δ 55.6 (OCH₃). |
| HR-MS | m/z [M+H]⁺ calculated for CₓHᵧNₐOₑ, found m/z. |
Biological Activity and Potential Applications
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests potential applications in the research and development of treatments for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key therapeutic class.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer (pH 8.0), and acetylcholinesterase enzyme.
-
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AChE activity.
Table 2: Acetylcholinesterase Inhibition by this compound (Note: The following is a template for presenting quantitative data. The exact IC₅₀ value for this compound is not detailed in the currently available literature.)
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Galantamine (Positive Control) | Known value |
Potential Anticancer Activity and the PI3K/Akt/mTOR Pathway
While the primary reported activity of this compound is AChE inhibition, many secondary metabolites from Paecilomyces species exhibit cytotoxic effects against cancer cells. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, investigating the effect of this compound on this pathway is a logical step in exploring its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Determine the IC₅₀ value for each cell line.
Table 3: Cytotoxicity of this compound against Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HeLa | Cervical Cancer | To be determined |
| HEK293 | Normal Kidney (Control) | To be determined |
Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around the IC₅₀ value for a specified time. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway, including total and phosphorylated forms of PI3K, Akt, and mTOR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated (active) forms of the signaling proteins compared to their total forms.
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Workflow for the discovery and isolation of this compound.
Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
The discovery of this compound from Paecilomyces lilacinus through a biotic stress induction method underscores the vast, untapped potential of fungal secondary metabolism. Its confirmed activity as an acetylcholinesterase inhibitor warrants further investigation for its therapeutic potential in neurodegenerative diseases. Moreover, the exploration of its anticancer properties, particularly its effects on the PI3K/Akt/mTOR signaling pathway, represents a promising avenue for future research.
To advance the understanding of this compound, the following research is recommended:
-
Full Structural Elucidation and Publication of Spectroscopic Data: Making the complete NMR and MS data publicly available is crucial for the scientific community.
-
Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of cancer cell lines to identify potential targets.
-
In-depth Mechanistic Studies: If cytotoxicity is observed, detailed investigations into its mechanism of action, including its specific targets within the PI3K/Akt/mTOR pathway and its ability to induce apoptosis, are necessary.
-
In Vivo Efficacy Studies: Should in vitro studies show promise, evaluating the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases will be the next critical step.
This technical guide provides a foundational understanding of this compound and a roadmap for its further scientific exploration and potential development as a therapeutic agent.
References
Paecilomide: A Novel Pyridone Alkaloid with Acetylcholinesterase Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Paecilomide is a novel pyridone alkaloid that has been isolated from the fungus Paecilomyces lilacinus. This discovery has garnered interest within the scientific community due to its demonstrated bioactivity as an acetylcholinesterase inhibitor.[1] Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its study.
Chemical Structure and Properties
The structure of this compound was elucidated using modern nuclear magnetic resonance (NMR) techniques and mass spectrometric analyses.[1] While the full physicochemical properties are not extensively detailed in the initial reports, its structure as a pyridone alkaloid suggests it possesses a heterocyclic aromatic ring system containing a nitrogen atom and a carbonyl group.
Biological Activity: Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase. In a study by Paul et al. (2013), the isolated this compound demonstrated a significant reduction in AChE activity.
Quantitative Data on Acetylcholinesterase Inhibition
| Compound | Source Organism | Target Enzyme | Inhibition (%) | Concentration | IC50 | Reference |
| This compound | Paecilomyces lilacinus | Acetylcholinesterase | 57.5 ± 5.50 | Not Reported | Not Reported | [Paul et al., 2013][1] |
| Crude Extract | Paecilomyces lilacinus | Acetylcholinesterase | 91 ± 2.91 | Not Reported | Not Reported | [Paul et al., 2013][1] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound was achieved through a multi-step process involving fungal culture, extraction, and chromatographic separation. The following is a representative protocol based on the initial discovery.[1]
1. Fungal Culture:
-
Paecilomyces lilacinus is cultivated in a suitable liquid medium, such as potato dextrose broth (PDB).
-
To potentially enhance the production of secondary metabolites, the culture can be subjected to biotic stress. This can be achieved by introducing inactivated bacteria, for example, Salmonella typhimurium, at various stages of fungal growth.[1]
-
The fermentation is carried out under controlled conditions of temperature and agitation for a sufficient period to allow for the production of this compound.
2. Extraction:
-
Following fermentation, the fungal mycelium and broth are separated.
-
The broth is subjected to liquid-liquid extraction with a solvent of medium polarity, such as ethyl acetate.[1] This step is designed to selectively extract secondary metabolites like this compound while minimizing the extraction of highly polar components from the culture medium.
3. Chromatographic Purification:
-
The crude ethyl acetate extract is concentrated under reduced pressure.
-
The resulting residue is then subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: The crude extract is first fractionated using column chromatography over a stationary phase like silica gel, with a gradient of solvents of increasing polarity.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified using preparative TLC or HPLC to yield the pure this compound.
-
Figure 1. Experimental workflow for the isolation and purification of this compound.
Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity of this compound can be determined using the colorimetric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Solution of the test compound (this compound) at various concentrations.
-
AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI) and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proposed Biosynthetic Pathway
The biosynthesis of pyridone alkaloids in Paecilomyces is proposed to proceed through the condensation of a polyketide precursor with an amino acid to form a tetramic acid intermediate. This intermediate then undergoes rearrangement and cyclization to form the final pyridone alkaloid structure.
Figure 2. Proposed biosynthetic pathway for pyridone alkaloids like this compound.
Putative Mechanism of Action and Signaling Pathways
While the direct downstream signaling effects of this compound have not been elucidated, the neurotrophic activities of the structurally related pyridone alkaloid, militarinone A, have been linked to the activation of the PI3K/Akt and MEK/ERK signaling pathways. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. It is plausible that this compound, through its interaction with acetylcholinesterase and potential off-target effects, could modulate these or similar neuronal signaling cascades.
Figure 3. Putative signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound represents a promising novel pyridone alkaloid with demonstrated acetylcholinesterase inhibitory activity. Further research is warranted to fully characterize its pharmacological profile, including the determination of its IC50 value, elucidation of its precise mechanism of action, and investigation of its effects on neuronal signaling pathways. The development of a total synthesis for this compound would also be a significant step forward, enabling the production of larger quantities for more extensive biological evaluation and the generation of analogs for structure-activity relationship studies. These future investigations will be crucial in determining the therapeutic potential of this compound for the treatment of neurodegenerative diseases.
References
The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Paecilomide in Paecilomyces lilacinus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomide, a pyridone alkaloid isolated from the fungus Paecilomyces lilacinus (now reclassified as Purpureocillium lilacinum), has garnered interest for its notable bioactivity as an acetylcholinesterase inhibitor.[1][2][3][4] Despite the availability of the full genome sequence of P. lilacinus, the precise enzymatic pathway leading to the formation of this compound remains experimentally unconfirmed. This technical guide synthesizes the existing genomic data with established principles of fungal secondary metabolite biosynthesis to propose a putative pathway for this compound. We provide a detailed overview of the likely enzymatic machinery, a step-by-step hypothetical biosynthetic route, and comprehensive experimental protocols that can be employed to validate this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to elucidate the biosynthesis of this promising bioactive compound, enabling future efforts in metabolic engineering and synthetic biology.
Introduction to this compound and its Fungal Producer
Paecilomyces lilacinus is a ubiquitous filamentous fungus found in diverse environments. It is known for its production of a wide array of secondary metabolites, which are small molecules not essential for normal growth but often confer an evolutionary advantage.[5][6] Among these metabolites is this compound, a pyridone alkaloid that has demonstrated significant inhibition of the enzyme acetylcholinesterase, a key target in the management of Alzheimer's disease.[1][2]
The production of this compound has been shown to be inducible through co-cultivation with bacteria, a technique known as "One Strain, Many Compounds" (OSMAC), suggesting that its biosynthesis is tightly regulated in response to environmental cues.[1] While the structure of this compound has been elucidated, the genetic and enzymatic blueprint for its assembly is yet to be discovered.
Genomic Insights: The Biosynthetic Potential of P. lilacinus
The sequencing of the P. lilacinus genome has opened the door to in silico exploration of its metabolic capabilities.[5][7][8] Bioinformatic analyses using tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) have revealed a rich repertoire of biosynthetic gene clusters (BGCs). These BGCs are contiguous sets of genes that collectively encode the proteins required for the synthesis of a specific secondary metabolite.
The presence of numerous polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and hybrid PKS-NRPS gene clusters strongly suggests that P. lilacinus has the genetic hardware to produce a diverse range of compounds, including alkaloids like this compound. Fungal pyridone alkaloids are often the products of such hybrid PKS-NRPS machinery.
Table 1: Summary of Predicted Secondary Metabolite Biosynthetic Gene Clusters in Purpureocillium lilacinum
| Gene Cluster Type | Number Predicted in Prasad et al. (2015)[5] | Number Predicted in Wang et al. (2016)[1][9] | Key Enzymes Encoded | Putative Role in this compound Biosynthesis |
| Polyketide Synthase (PKS) | 12 | 13 | PKS | Provides the carbon backbone. |
| Non-Ribosomal Peptide Synthetase (NRPS) | 7 | 10 | NRPS | Incorporates an amino acid to provide the nitrogen atom for the pyridone ring. |
| Hybrid PKS-NRPS | 1 | 1 | PKS, NRPS | A single, large enzyme complex that performs both polyketide and peptide synthesis. This is the most likely candidate for this compound biosynthesis. |
| Terpene Synthase | Not specified | 4 | Terpene Cyclase | Unlikely to be directly involved. |
| Dimethylallyl Tryptophan Synthase (DMATS) | 1 | 1 | DMATS | Unlikely to be directly involved. |
| Total Predicted Clusters | 46 (antiSMASH) | Not specified | One of these uncharacterized clusters is hypothesized to be the this compound BGC. |
A Putative Biosynthesis Pathway for this compound
Based on the structure of this compound and the common mechanisms of fungal alkaloid biosynthesis, we propose a putative pathway orchestrated by a hybrid PKS-NRPS enzyme, followed by tailoring enzymes encoded within the same BGC.
The proposed steps are:
-
Chain Initiation: The PKS module is loaded with a starter unit, likely Acetyl-CoA.
-
Polyketide Elongation: The polyketide chain is extended through successive additions of Malonyl-CoA extender units, catalyzed by the Ketosynthase (KS) domain of the PKS module.
-
Nitrogen Incorporation: The NRPS module is activated with a specific amino acid (e.g., L-glycine). The adenylation (A) domain selects and activates the amino acid, which is then tethered to the thiolation (T) domain.
-
Chain Transfer and Cyclization: The completed polyketide chain is transferred from the PKS module to the amino acid on the NRPS module. The condensation (C) domain catalyzes amide bond formation, followed by a cyclization and release step, likely mediated by a thioesterase (TE) or product template (PT) domain, to form the core 4-hydroxy-2-pyridone ring structure.
-
Tailoring Modifications: After the core ring is formed, tailoring enzymes encoded by other genes in the cluster perform final modifications. These could include:
-
Hydroxylation: A cytochrome P450 monooxygenase could install a hydroxyl group.
-
N-methylation: An N-methyltransferase would add the methyl group to the nitrogen of the pyridone ring, using S-adenosyl methionine (SAM) as a methyl donor.
-
Experimental Protocols for Pathway Validation
The following section details the key experimental workflows required to identify the this compound BGC and validate its function.
Protocol 1: Gene Knockout of a Candidate BGC
Objective: To demonstrate that a specific BGC is responsible for this compound production by observing the abolition of its synthesis upon gene deletion.
Methodology:
-
Selection of Target Gene: From the list of candidate BGCs identified via antiSMASH, select a hybrid PKS-NRPS cluster. Target the core PKS-NRPS gene for deletion as it is essential for the pathway.
-
CRISPR/Cas9 Construct Design:
-
Design two single guide RNAs (sgRNAs) flanking the target gene.
-
Synthesize a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by 1kb homology arms corresponding to the regions upstream and downstream of the target gene.
-
Assemble the sgRNAs and Cas9 nuclease gene into a fungal expression vector.
-
-
Protoplast Transformation:
-
Grow a liquid culture of P. lilacinus to the early exponential phase.
-
Harvest mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl) to generate protoplasts.
-
Transform the protoplasts with the CRISPR/Cas9 vector and the donor DNA template using PEG-mediated transformation.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on regeneration medium containing hygromycin.
-
Isolate resistant colonies and extract genomic DNA.
-
Screen for successful gene deletion using PCR with primers designed to bind outside the homology arms. The wild-type strain will yield a band corresponding to the size of the target gene, while the knockout mutant will yield a smaller band corresponding to the size of the resistance cassette.
-
-
Metabolite Analysis:
-
Cultivate the wild-type strain and the confirmed knockout mutant under this compound-producing conditions (e.g., OSMAC).
-
Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate.
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Compare the chromatograms of the wild-type and mutant strains.
-
Expected Outcome: The HPLC-MS analysis will show a peak corresponding to the mass of this compound in the wild-type extract, which will be absent in the extract from the knockout mutant, confirming the BGC's role in its production.
Protocol 2: Heterologous Expression of the Candidate BGC
Objective: To confirm the function of the BGC by demonstrating that its introduction into a non-producing host strain results in the production of this compound.
Methodology:
-
BGC Cloning:
-
Amplify the entire candidate BGC (typically 20-60 kb) from P. lilacinus genomic DNA. This may require long-range PCR or the construction of a cosmid/fosmid library.
-
Utilize Gibson assembly or a similar method to clone the BGC into a fungal expression vector suitable for a heterologous host, such as Aspergillus oryzae. The vector should contain a strong constitutive promoter and a selectable marker.
-
-
Host Transformation:
-
Prepare protoplasts of the A. oryzae host strain.
-
Transform the protoplasts with the BGC-containing expression vector.
-
-
Selection and Verification:
-
Select transformants using the appropriate marker.
-
Verify the integration of the complete BGC into the host genome via PCR.
-
-
Cultivation and Metabolite Analysis:
-
Cultivate the transformed A. oryzae strain (and a control strain with an empty vector) in a suitable production medium.
-
Extract and analyze the metabolites via HPLC-MS as described in Protocol 1.
-
Expected Outcome: The transformed A. oryzae strain will produce this compound, which is absent in the control strain. This provides definitive proof of the BGC's function.
Protocol 3: Precursor Feeding with Stable Isotopes
Objective: To identify the primary metabolic building blocks of the this compound molecule.
Methodology:
-
Precursor Selection: Based on the putative pathway, select isotopically labeled precursors. Key candidates include:
-
[1-¹³C]-acetate or [1,2-¹³C₂]-acetate to trace the polyketide backbone.
-
[¹⁵N]-glycine or another suitable amino acid to trace the nitrogen source.
-
-
Culture Feeding:
-
Grow P. lilacinus in a defined minimal medium to reduce dilution of the labeled precursors.
-
At the onset of secondary metabolism (determined by a time-course experiment), add the labeled precursor to the culture medium.
-
Continue incubation for a period sufficient for this compound production.
-
-
Purification and Analysis:
-
Extract the metabolites from the culture.
-
Purify this compound to homogeneity using chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC).
-
Analyze the purified this compound using:
-
High-Resolution Mass Spectrometry (HR-MS): To confirm the incorporation of the labeled atoms by observing the expected mass shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR will show enhanced signals for the carbons derived from the labeled acetate. ¹⁵N-NMR or ¹H-¹⁵N HSQC can confirm the position of the incorporated nitrogen.
-
-
Expected Outcome: The labeling patterns observed in the MS and NMR spectra will confirm the origin of the carbon and nitrogen atoms in the this compound structure, validating the proposed building blocks.
Conclusion and Future Outlook
The biosynthesis of this compound in Paecilomyces lilacinus represents an intriguing area of research with potential applications in pharmaceutical development. While the definitive pathway is yet to be elucidated, the genomic data available for P. lilacinus provides a solid foundation for a putative PKS-NRPS hybrid-based mechanism. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically identify the responsible gene cluster, validate its function, and confirm the metabolic precursors.
Successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of fungal natural product synthesis but also pave the way for heterologous production and metabolic engineering. By manipulating the biosynthetic genes, it may be possible to increase the yield of this compound or generate novel, structurally diverse analogs with potentially enhanced therapeutic properties. This knowledge is a critical step in harnessing the full potential of this fascinating fungal metabolite.
References
- 1. Secondary Metabolites of Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces [mdpi.com]
- 4. Transcriptome analysis of Paecilomyces hepiali at different growth stages and culture additives to reveal putative genes in cordycepin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole genome annotation and comparative genomic analyses of bio-control fungus Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome and Transcriptome Sequences Reveal the Specific Parasitism of the Nematophagous Purpureocillium lilacinum 36-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilomide is a pyridone alkaloid first isolated from the fungus Paecilomyces lilacinus. This novel secondary metabolite has garnered interest within the scientific community for its specific enzyme-inhibiting properties. Its discovery was a result of employing the "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions to induce the production of a diverse range of secondary metabolites. In the case of this compound, biotic stress was introduced by adding Salmonella typhimurium to the culture medium of P. lilacinus. This guide provides a comprehensive overview of the primary biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Primary Biological Activity: Acetylcholinesterase Inhibition
The principal biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, where it catalyzes the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound effectively increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is the foundation for several therapeutic drugs used in the management of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic function. The potential of this compound as an acetylcholinesterase inhibitor suggests its value as a lead compound for the development of new therapeutics for neurodegenerative diseases.
Quantitative Data
The inhibitory effect of this compound on acetylcholinesterase has been quantified, and the data is summarized in the table below. This allows for a clear comparison of its activity.
| Biological Activity | Target Enzyme | Source Organism | Quantitative Measure | Reference |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Paecilomyces lilacinus | 57.5 ± 5.50% inhibition |
Experimental Protocols
The following sections detail the methodologies employed in the cultivation of Paecilomyces lilacinus, the isolation of this compound, and the subsequent bioassay to determine its acetylcholinesterase inhibitory activity.
Fungal Cultivation and Metabolite Production (OSMAC Approach)
The production of this compound was achieved by cultivating Paecilomyces lilacinus using the OSMAC (One Strain, Many Compounds) method to induce the expression of otherwise silent biosynthetic gene clusters.
-
Fungal Strain: Paecilomyces lilacinus.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Cultivation Conditions: The fungus was grown in PDB under 14 different fermentative conditions.
-
Biotic Stress Induction: To stimulate the production of a varied profile of secondary metabolites, biotic stress was introduced by adding the bacterium Salmonella typhimurium to the growing fungal culture. The bacterium was added either live or after being inactivated by autoclaving or microwave irradiation at different stages of fungal growth.
-
Incubation: The cultures were incubated for a specified period to allow for fungal growth and metabolite production.
Isolation of this compound
Following incubation, the fungal broth was processed to isolate the bioactive compounds.
-
Extraction: The whole fermentation broth was subjected to liquid-liquid extraction using ethyl acetate. This medium-polarity solvent was chosen to selectively extract secondary metabolites while minimizing the extraction of polar components from the culture medium.
-
Solvent Removal: The ethyl acetate extract was concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: this compound was purified from the crude extract using modern chromatographic techniques. While the specific details of the chromatographic separation were not provided in the initial reports, this typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the isolated this compound was determined using modern nuclear magnetic resonance (NMR) techniques and mass spectrometric analyses.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of this compound was determined using a spectrophotometric method, commonly known as the Ellman's method.
-
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
This compound solution (test sample)
-
Solvent control (without this compound)
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, the this compound solution (or solvent for the control), and the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its discovery and characterization.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for this compound Discovery and Characterization.
Paecilomide: A Fungal Secondary Metabolite and its Role as a Cholinesterase Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomide, a novel pyridone alkaloid, is a significant secondary metabolite derived from the fungus Paecilomyces lilacinus (also known as Purpureocillium lilacinum).[1][2][3] Fungi are well-established sources of bioactive secondary metabolites, with applications spanning medicine and agriculture.[3][4] The discovery of this compound was facilitated by the "One Strain, Many Compounds" (OSMAC) approach, which involves manipulating culture conditions to induce the production of novel compounds.[3] Specifically, the introduction of biotic stress via the bacterium Salmonella typhimurium to P. lilacinus cultures led to its isolation.[3] The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[3][5] This inhibitory action suggests its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy.[5][6] This guide provides a comprehensive overview of this compound, detailing its biological activity, the experimental protocols for its discovery and characterization, and its mechanism of action.
Biological Activity and Mechanism of Action
This compound is primarily characterized as an acetylcholinesterase inhibitor.[3][5][6] Acetylcholinesterase is a crucial enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve signal at the cholinergic synapse.
By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and duration in the synaptic cleft. This enhancement of cholinergic transmission is a validated therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[5] The fungus Paecilomyces lilacinus from which this compound is derived, produces a diverse array of secondary metabolites with various biological activities, including antimicrobial, antitumor, and nematicidal properties.[1][7][8] However, this compound's specific role is defined by its enzyme-inhibiting capability.[1]
Visualizing the Mechanism of Action
The diagram below illustrates the standard cholinergic synapse and the inhibitory effect of this compound on acetylcholinesterase.
Caption: this compound inhibits AChE, increasing ACh in the synapse.
Quantitative Data Presentation
The bioactivity of this compound and the fungal extract it was isolated from were quantified through acetylcholinesterase inhibition assays. The results are summarized below for direct comparison.
| Sample | Target Enzyme | Activity Measured | Result | Reference |
| This compound (pure compound) | Acetylcholinesterase | Percent Inhibition | 57.5 ± 5.50% | [1][3] |
| P. lilacinus Ethyl Acetate Extract | Acetylcholinesterase | Percent Inhibition | 91 ± 2.91% | [3] |
Experimental Protocols
The discovery of this compound utilized a targeted approach to stimulate its production by the host fungus, followed by systematic extraction and bioassay-guided isolation.
Fungal Culture and Elicitation (OSMAC Approach)
The "One Strain, Many Compounds" (OSMAC) strategy was employed to induce the biosynthesis of novel secondary metabolites.[3]
-
Fungal Strain: Paecilomyces lilacinus.
-
Culture Medium: The fungus was cultivated in a standard Potato Dextrose Broth (PDB).[3]
-
Biotic Stress Induction: To elicit a metabolic response, the bacterium Salmonella typhimurium was introduced into the fungal culture. This was performed under 14 different conditions to maximize the diversity of produced compounds.[3] The bacterium was added at various stages of fungal growth in one of three forms:
-
Live cells
-
Autoclave-inactivated cells
-
Microwave-irradiated inactivated cells[3]
-
Extraction and Isolation
-
Solvent Extraction: The culture broth was subjected to liquid-liquid extraction using ethyl acetate. This medium-polarity solvent was chosen to efficiently extract secondary metabolites while minimizing the co-extraction of primary metabolites and polar components from the culture medium.[3]
-
Bioassay-Guided Fractionation: The crude ethyl acetate extract demonstrated high acetylcholinesterase inhibition (91 ± 2.91%).[3] This active extract was then prepared on a larger scale and subjected to further chromatographic fractionation to isolate the specific compound responsible for the activity.
Structure Elucidation and Bioactivity Screening
-
Compound Identification: The structure of the isolated pure compound, named this compound, was determined using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]
-
Acetylcholinesterase Inhibition Assay: The inhibitory activity of both the crude extracts and the purified this compound was evaluated. While the specific assay type (e.g., Ellman's method) is not detailed in the source abstracts, this method is standard for measuring AChE activity by detecting the product of thiocholine hydrolysis. Purified this compound was confirmed to inhibit the enzyme by 57.5 ± 5.50%.[3]
Experimental Workflow Visualization
The following diagram outlines the systematic workflow from fungal cultivation to the identification and testing of pure this compound.
Caption: Workflow for this compound discovery and characterization.
Conclusion and Future Directions
This compound stands out as a promising secondary metabolite from Paecilomyces lilacinus with a clearly defined role as an acetylcholinesterase inhibitor. Its discovery through the OSMAC methodology underscores the potential of microbial cultivation under stress to unlock novel bioactive compounds. While the initial findings are significant, further research is required to fully understand its therapeutic potential. Future studies should focus on:
-
Determining the IC50 value to better quantify its potency against acetylcholinesterase.
-
Investigating its selectivity for acetylcholinesterase over other enzymes like butyrylcholinesterase.
-
Elucidating its biosynthetic pathway to enable potential synthetic or semi-synthetic production.
-
Conducting in vivo studies to assess its efficacy, bioavailability, and safety in animal models of neurodegenerative disease.
The exploration of this compound and other metabolites from Paecilomyces species continues to be a valuable endeavor for the development of new pharmaceuticals and agrochemicals.[4][8]
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Paecilomide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomide is a pyridone alkaloid first identified from the fungus Paecilomyces lilacinus. As a noted acetylcholinesterase (AChE) inhibitor, it presents a molecule of interest for research in neurodegenerative diseases and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the producing organism and its habitats. It outlines a complete experimental workflow for its isolation and purification, from fungal culture to chromatographic separation and final structure elucidation. All quantitative data is systematically presented, and key methodologies are illustrated with process diagrams to support research and development efforts.
Natural Sources of this compound
This compound is a secondary metabolite produced by the filamentous fungus Paecilomyces lilacinus.[1] This species is now also classified under the name Purpureocillium lilacinum.
-
Organism : Paecilomyces lilacinus (syn. Purpureocillium lilacinum)
-
Compound Class : Pyridone Alkaloid[1]
-
Habitat : P. lilacinus is a cosmopolitan fungus, demonstrating remarkable adaptability to a wide range of environments. It is commonly isolated from:
-
Soil and decaying plant material
-
Marine sediments and sponges
-
The rhizosphere of various plants
-
Insects (as an entomopathogenic fungus) and nematodes (as a nematophagous fungus)
-
The ability of P. lilacinus to thrive in diverse ecological niches suggests a robust and adaptable metabolic machinery, capable of producing a variety of bioactive compounds, including this compound.
Bioactivity and Quantitative Data
The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of both the purified compound and the crude extract from which it was isolated has been quantified.
| Sample | Bioactivity | Quantitative Value | Reference |
| Purified this compound | Acetylcholinesterase Inhibition | 57.5 ± 5.50% | [1] |
| Crude Ethyl Acetate Extract | Acetylcholinesterase Inhibition | 91 ± 2.91% | [1] |
Experimental Protocols: Isolation and Purification
The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification. The following protocols are based on the methodology described by Paul et al. (2013) for its initial discovery.[1]
Fungal Cultivation and Induction
-
Strain : Paecilomyces lilacinus.
-
Culture Medium : Potato Dextrose Broth (PDB) is used for liquid fermentation.
-
Fermentation Conditions : The fungus is cultivated in PDB under standard laboratory conditions.
-
Induction of Secondary Metabolism (OSMAC Approach) : To enhance the production of this compound, a biotic stressor is introduced. This is a key step based on the "One Strain, Many Compounds" (OSMAC) principle.
-
Stressor : The bacterium Salmonella typhimurium is added to the fungal culture.
-
Application : The bacterium can be introduced either live or after inactivation (e.g., by autoclave or microwave irradiation) at various stages of fungal growth to trigger a defensive metabolic response in the fungus, leading to enhanced production of secondary metabolites.[1]
-
Extraction
-
Solvent Selection : Ethyl acetate, a medium-polarity solvent, is used for the extraction. This choice is strategic to efficiently partition this compound and other secondary metabolites while leaving behind highly polar components of the culture medium.[1][2][3][4]
-
Procedure :
-
The entire fungal culture (broth and mycelium) is subjected to liquid-liquid extraction with an equal volume of ethyl acetate.
-
The mixture is thoroughly agitated in a separation funnel.
-
The organic (ethyl acetate) phase, containing the dissolved metabolites, is separated from the aqueous phase.
-
This process is typically repeated multiple times (e.g., 3x) to ensure complete extraction.
-
The combined ethyl acetate fractions are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification
The crude ethyl acetate extract, which shows high AChE inhibitory activity, is subjected to chromatographic techniques to isolate the pure this compound.
-
Initial Fractionation (Column Chromatography) :
-
Stationary Phase : Silica gel is commonly used for the initial separation of compounds from the crude extract.[5]
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical system would be a gradient of methanol in dichloromethane (e.g., starting from 100:0 CH₂Cl₂:MeOH and progressing to 90:10, 80:20, etc.).[5]
-
Procedure : The crude extract is loaded onto the silica gel column, and fractions are collected as the mobile phase runs through. Fractions are monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles.
-
-
Final Purification (Preparative HPLC) :
-
Fractions from column chromatography that show significant bioactivity are further purified using High-Performance Liquid Chromatography (HPLC).
-
Column : A reverse-phase column (e.g., C18) is typically used for separating polar to medium-polarity compounds like pyridone alkaloids.
-
Mobile Phase : A gradient of an organic solvent (e.g., methanol or acetonitrile) in water is used.[6][7]
-
Detection : A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.
-
Structure Elucidation
The molecular structure of the purified compound is confirmed using modern spectroscopic methods.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the precise connectivity of atoms and the overall 3D structure of this compound.[8]
Visualization of Workflows
The following diagrams illustrate the key processes in the isolation and analysis of this compound.
References
- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Nematicidal Metabolites from Purpureocillium lavendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Initial in vitro studies on Paecilomide's mechanism of action
An In-Depth Technical Guide to the Initial In Vitro Studies on the Mechanism of Action of Bioactive Compounds from Paecilomyces Species
Introduction
The fungal genus Paecilomyces is a rich source of diverse secondary metabolites with a wide array of biological activities, including cytotoxic, antitumor, and immunomodulatory properties.[1][2] One such compound, Paecilomide, has been identified as a potent acetylcholinesterase inhibitor, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[3] However, comprehensive in vitro studies detailing the broader cellular mechanisms of this compound are not extensively documented in current literature.
This technical guide addresses this gap by summarizing the established in vitro mechanisms of action for various well-characterized cytotoxic and immunomodulatory compounds and extracts derived from Paecilomyces species. By examining the effects of these related agents, we can infer the potential, yet-to-be-explored, biological activities of this compound and establish a foundational framework for future research. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key cellular pathways.
Cytotoxicity and Induction of Apoptosis
A primary mechanism of action for many Paecilomyces-derived compounds is the induction of cytotoxicity in cancer cell lines, predominantly through the activation of apoptosis, or programmed cell death.[4][5] This process is characterized by distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of specific cellular enzymes.
Data Presentation: Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cell population.
| Compound / Extract | Cell Line | IC50 Value | Reference |
| P. japonica Ethyl Acetate Fraction | Jurkat, U937, HL-60, HepG2, etc. | 1.5 - 10.0 µg/mL | [4] |
| Acetoxyscirpendiol (ASD) | MOLT-4 | 60 ng/mL | [5] |
| Acetoxyscirpendiol (ASD) | Jurkat T cells | 60 ng/mL | [5] |
| Acetoxyscirpendiol (ASD) | THP-1 | 85 ng/mL | [5] |
Experimental Protocols
1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][7]
-
1.2. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[5]
-
1.3. Western Blotting for Apoptotic Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade.
-
Principle: Apoptosis activation leads to the cleavage of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved forms of these proteins confirms apoptosis.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., actin or GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]
-
Mandatory Visualizations
Caption: Workflow for assessing the apoptotic effects of a test compound.
Caption: Key events in the mitochondria-mediated apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, certain compounds interfere with the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation. Studies show that compounds from Paecilomyces can cause cell cycle arrest at specific checkpoints, such as the G2/M transition.[9]
Data Presentation: Cell Cycle Distribution
Flow cytometry analysis reveals the percentage of cells in each phase of the cell cycle following treatment.
| Treatment | Cell Line | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | PC-3 | 3.12 | 71.52 | 11.13 | 17.35 | [10] |
| Peperomin E (50 µg/mL) | PC-3 | 13.30 | 23.36 | 3.30 | 63.34 | [10] |
Note: Peperomin E is a related natural product demonstrating G2/M arrest, a mechanism potentially shared by Paecilomyces compounds.
Experimental Protocol
2.1. Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their phase in the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have 4N DNA content.
-
Protocol:
-
Treat cells with the test compound for a set time period (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol, storing them at -20°C for at least 16 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo) to model the data and determine the percentage of cells in each phase.[11]
-
Mandatory Visualization
Caption: Paecilomyces compounds can induce G2/M arrest via key regulators.
Immunomodulation via NF-κB and MAPK Signaling
Certain molecules from Paecilomyces, such as exopolysaccharides (PH-EPS), can modulate the immune system by activating macrophages.[12] This activation occurs through complex signaling pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines.
Mechanism: TLR4/NF-κB/MAPK Pathway Activation
The immunomodulatory effects are often mediated by the activation of Toll-like Receptor 4 (TLR4), which triggers downstream signaling through Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12]
-
NF-κB Pathway: Activation of this pathway involves the degradation of the inhibitor protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]
-
MAPK Pathway: This involves the phosphorylation and activation of kinases like p38, JNK, and ERK, which also contribute to the regulation of cytokine release and other cellular functions.[15][16]
Experimental Protocol
3.1. Measurement of Nitric Oxide (NO) Production
This assay quantifies the production of NO, a key inflammatory mediator produced by activated macrophages.
-
Principle: The Griess reagent system detects nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7 cells) and treat with the test compound, with or without an inflammatory stimulus like lipopolysaccharide (LPS).
-
After 24 hours, collect the culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[17]
-
Mandatory Visualization
Caption: Activation of the TLR4/NF-κB/MAPK pathway by Paecilomyces EPS.
Induction of Reactive Oxygen Species (ROS)
The generation of intracellular reactive oxygen species (ROS) is another mechanism by which cytotoxic compounds can induce apoptosis.[18] While not yet directly demonstrated for this compound, it is a common pathway for natural anti-cancer agents. Excessive ROS levels cause oxidative stress, leading to damage of cellular components, loss of mitochondrial membrane potential, and ultimately, cell death.
Experimental Protocol
4.1. Measurement of Intracellular ROS
This assay uses a fluorescent probe to detect the overall levels of ROS within cells.
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[19][20]
-
Mandatory Visualization
Caption: Logical relationship between ROS generation and apoptosis.
Conclusion
While research specifically delineating the in vitro mechanism of action for this compound is still emerging, studies on analogous compounds and extracts from the Paecilomyces genus provide a robust predictive framework. The primary mechanisms identified include the induction of apoptosis via caspase activation and PARP cleavage, cell cycle arrest at key checkpoints like G2/M, and potent immunomodulatory effects through the activation of the TLR4/NF-κB and MAPK signaling pathways. Future research should focus on validating whether this compound itself employs these cytotoxic and immunomodulatory mechanisms in addition to its established role as an acetylcholinesterase inhibitor. Such studies will be critical for fully understanding its therapeutic potential and guiding its development as a multi-functional drug candidate.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Paecilomyces japonica is Mediated by Apoptotic Cell Death -Journal of Microbiology and Biotechnology | Korea Science [koreascience.or.kr]
- 5. Apoptosis induction by 4beta-acetoxyscirpendiol from Paecilomyces tenuipes in human leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [aging-us.com]
- 12. Exopolysaccharide from Paecilomyces lilacinus modulates macrophage activities through the TLR4/NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 16. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitic acid-induced autophagy increases reactive oxygen species via the Ca2+/PKCα/NOX4 pathway and impairs endothelial function in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The In Vitro Antioxidant Activity and Inhibition of Intracellular Reactive Oxygen Species of Sweet Potato Leaf Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Paecilomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paecilomide is a pyridone alkaloid first identified from the fungus Paecilomyces lilacinus. This compound has garnered significant interest due to its biological activity as an acetylcholinesterase inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4] this compound, with its demonstrated ability to inhibit acetylcholinesterase, presents a promising natural product for further investigation in drug discovery and development.[5]
These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, methods for its characterization, and an assay to determine its biological activity.
Data Presentation
Table 1: Acetylcholinesterase Inhibition by this compound
| Compound | Concentration | % Inhibition of Acetylcholinesterase |
| This compound | Not Specified | 57.5 ± 5.50%[5] |
| Crude P. lilacinus Extract | Not Specified | 91 ± 2.91%[5] |
Note: The specific concentration of this compound that resulted in 57.5% inhibition was not detailed in the primary literature. The data for the crude extract is provided for context.
Experimental Protocols
I. Fungal Culture and Induction of this compound Production
This protocol is based on the methodology described by Teles et al. (2013), where this compound production was enhanced by subjecting the fungus to biotic stress.[5]
Materials:
-
Pure culture of Paecilomyces lilacinus
-
Potato Dextrose Broth (PDB)
-
Salmonella typhimurium (or other suitable bacterium for biotic stress)
-
Shaking incubator
-
Autoclave
-
Centrifuge
Procedure:
-
Inoculate a sterile 1 L flask containing 500 mL of Potato Dextrose Broth with a pure culture of Paecilomyces lilacinus.
-
Incubate the culture at 28°C with shaking at 150 rpm for 7-10 days.
-
To induce this compound production, introduce a culture of Salmonella typhimurium (inactivated by autoclaving) into the fungal culture. The original study explored various conditions, including the addition of live or inactivated bacteria at different stages of fungal growth.[5] A starting point is to add 10 mL of a 24-hour-old autoclaved bacterial culture to the fungal culture on day 7.
-
Continue the incubation for an additional 3-5 days under the same conditions.
-
After the incubation period, harvest the fungal culture by centrifugation at 5000 x g for 20 minutes to separate the mycelium from the culture broth.
II. Extraction of Crude this compound
Materials:
-
Fungal culture broth (supernatant from the previous step)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the culture broth to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth.
-
Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the secondary metabolites, including this compound.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the compound.
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
III. Purification of this compound by Chromatography
While the original publication does not provide a detailed purification protocol, the following is a general and widely applicable method for purifying natural products like this compound.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow the silica to settle, and then equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the same compound (as indicated by having the same Rf value) should be pooled together.
-
Purity Assessment: The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A pure compound should show a single peak.
-
Structure Elucidation: The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
IV. Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's method.
Materials:
-
Purified this compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations in phosphate buffer.
-
In a 96-well plate, add 25 µL of the this compound solution, 125 µL of DTNB solution, and 25 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The control reaction should contain the buffer instead of the this compound solution.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 5. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Paecilomide: An Application Note and Protocol for Researchers
Abstract
Paecilomide, a novel pyridone alkaloid isolated from the fungus Paecilomyces lilacinus, has garnered significant interest due to its potential as an acetylcholinesterase inhibitor, a key target in the management of Alzheimer's disease and other neurological disorders.[1] This application note provides detailed protocols for the isolation, purification, and structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The comprehensive data presented herein, including ¹H and ¹³C NMR chemical shifts and precise mass-to-charge ratios, will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Paecilomyces, a genus of common saprobic filamentous fungi, is a prolific source of structurally diverse and biologically active secondary metabolites.[2] These compounds exhibit a wide range of activities, including antimicrobial, antitumor, insecticidal, and enzyme-inhibiting properties.[2] this compound, discovered from P. lilacinus, stands out for its demonstrated inhibition of acetylcholinesterase, with a reported inhibition of 57.5 ± 5.50%.[1][2] The structural elucidation of such novel compounds is fundamental to understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. This document outlines the key experimental procedures for the characterization of this compound.
Data Presentation
Spectroscopic Data for this compound
The structural identity of this compound was unequivocally established through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, along with HRESIMS. The following tables summarize the quantitative spectroscopic data acquired in CDCl₃.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.28 | d | 9.5 |
| 4 | 7.21 | d | 9.5 |
| 1' | 4.08 | t | 7.0 |
| 2' | 1.75 | m | |
| 3' | 1.30 | m | |
| 4' | 1.25 | m | |
| 5' | 1.25 | m | |
| 6' | 0.88 | t | 7.0 |
| 1'' | 2.55 | s | |
| OCH₃ | 3.95 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 164.5 |
| 3 | 100.2 |
| 4 | 145.1 |
| 5 | 95.8 |
| 6 | 158.0 |
| 1' | 35.1 |
| 2' | 31.6 |
| 3' | 29.2 |
| 4' | 22.6 |
| 5' | 14.1 |
| 1'' | 29.7 |
| OCH₃ | 56.4 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 252.1594 | 252.1596 | C₁₄H₂₂NO₃ |
Experimental Protocols
Fungal Cultivation and Extraction
Paecilomyces lilacinus can be cultivated on a suitable medium such as Potato Dextrose Broth (PDB). To enhance the production of secondary metabolites, biotic stress can be introduced, for example, by co-culturing with inactivated bacteria.[1]
-
Inoculation: Inoculate a liquid medium (e.g., PDB) with a pure culture of P. lilacinus.
-
Incubation: Incubate the culture at an appropriate temperature (e.g., 25-28 °C) with shaking for a period of 14-21 days.
-
Extraction: After incubation, separate the mycelium from the broth by filtration. Extract the culture broth and the mycelial mass separately with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1]
Isolation and Purification of this compound
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: Apply the crude extract to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer.
-
2D NMR Spectroscopy: Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and to confirm the final structure.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
HRESIMS Analysis: Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization source. Acquire the mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound Characterization.
Conclusion
This application note provides a comprehensive guide for the isolation, purification, and structural characterization of this compound from Paecilomyces lilacinus. The detailed protocols and tabulated spectroscopic data will facilitate further research into the biological activities and therapeutic potential of this promising natural product. The methodologies described are broadly applicable to the characterization of other novel secondary metabolites from fungal sources.
References
Cultivating Paecilomyces lilacinus for Paecilomide Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomide, a novel pyridone alkaloid isolated from the fungus Paecilomyces lilacinus, has demonstrated potential as an acetylcholinesterase inhibitor, making it a compound of interest for research in neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the cultivation of Paecilomyces lilacinus to produce this compound. The protocols cover optimal culture conditions, media formulations, a biotic stress co-culture technique to potentially enhance secondary metabolite production, and methods for extraction and quantification of this compound.
Introduction
Paecilomyces lilacinus, a common soil fungus, is a known producer of various bioactive secondary metabolites.[4][5] Among these, this compound has emerged as a promising compound due to its inhibitory activity against acetylcholinesterase. The production of secondary metabolites in fungi is often tightly regulated and can be significantly influenced by culture conditions such as media composition, pH, temperature, and the presence of biotic or abiotic stressors.[6] This guide outlines strategies to optimize the culture of P. lilacinus for the specific purpose of this compound production.
Data Presentation: Optimizing Culture Conditions
The following tables summarize key quantitative data for optimizing the culture of Paecilomyces lilacinus for biomass and secondary metabolite production, based on available literature.
Table 1: Recommended Media Composition for P. lilacinus Cultivation
| Component | Concentration (g/L) | Role |
| Basal Medium for Biomass | ||
| Sucrose | 19.00 | Carbon Source |
| Soy Peptone | 4.06 | Nitrogen Source |
| K₂HPO₄ | 1.00 | Phosphate Source |
| KCl | 0.50 | Mineral Source |
| MgSO₄ | 0.50 | Mineral Source |
| FeSO₄ | 0.01 | Trace Element |
| Bacto Agar (for solid media) | 17.00 | Solidifying Agent |
| Potato Dextrose Broth (PDB) for this compound Production | ||
| Potato Infusion | (from 200g potatoes) | Nutrient Source |
| Dextrose | 20.00 | Carbon Source |
| Czapek Broth Medium | ||
| Glucose | 10.00 | Carbon Source |
| Peptone | 10.00 | Nitrogen Source |
| KCl | 0.50 | Mineral Source |
| MgSO₄·7H₂O | 0.50 | Mineral Source |
| FeSO₄·7H₂O | 0.01 | Trace Element |
Table 2: Optimal Environmental Conditions for P. lilacinus Growth and Sporulation
| Parameter | Optimal Range | Notes |
| Temperature | 21-32°C[7] | Optimal growth is generally observed between 25-30°C.[4] |
| pH | 5.0 - 7.0 | Initial pH of the medium can significantly influence sporulation.[8] |
| Agitation | 120 - 220 rpm | For liquid shake flask cultures to ensure adequate aeration.[8][9] |
| Incubation Time | 7 - 30 days | Varies depending on the culture method (solid vs. liquid) and desired outcome (biomass vs. secondary metabolites).[7][9] |
Experimental Protocols
Protocol 1: Cultivation of Paecilomyces lilacinus for this compound Production using Biotic Stress
This protocol is adapted from the methodology described for enhancing secondary metabolite production in P. lilacinus.
1. Materials:
-
Paecilomyces lilacinus pure culture
-
Potato Dextrose Broth (PDB)
-
Salmonella typhimurium (or other suitable bacteria for biotic stress)
-
Autoclaved or microwave-inactivated bacterial culture
-
250 mL Erlenmeyer flasks
-
Shaking incubator
-
Sterile inoculation loops and pipettes
2. Procedure:
-
Prepare PDB medium and sterilize by autoclaving.
-
Inoculate the sterile PDB with a pure culture of P. lilacinus.
-
Incubate the fungal culture at 25-28°C with shaking at 150 rpm for 3-4 days to allow for initial growth.
-
Introduce the biotic stressor by adding a small volume of either live or inactivated S. typhimurium culture to the P. lilacinus culture.
-
Continue the co-cultivation under the same conditions for an additional 7-10 days.
-
Harvest the culture broth for extraction of this compound.
Protocol 2: Extraction of this compound from Liquid Culture
1. Materials:
-
P. lilacinus culture broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
2. Procedure:
-
Separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.[9]
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.[9]
-
Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the secondary metabolites.
-
Repeat the extraction process with the aqueous layer 2-3 times to maximize the yield.
-
Combine all the ethyl acetate extracts.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
1. Materials and Equipment:
-
Crude extract of P. lilacinus
-
This compound standard (if available)
-
HPLC grade acetonitrile and water
-
Formic acid
-
HPLC system with a C18 reverse-phase column and a PDA or UV detector
2. Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient starting from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound, likely in the UV range (e.g., 254 nm or 280 nm).
3. Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve a known weight of the crude extract in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Putative biosynthetic pathway of this compound.
Discussion
The protocols provided offer a comprehensive framework for the cultivation of P. lilacinus and the subsequent production, extraction, and quantification of this compound. The use of a biotic stressor, such as co-culturing with bacteria, is a promising strategy to elicit the production of secondary metabolites that may not be produced under standard laboratory conditions. It is important to note that the yield of this compound can be highly dependent on the specific strain of P. lilacinus used, as well as minor variations in culture conditions. Therefore, optimization of the parameters outlined in this document is recommended for achieving maximal production.
Further research into the specific biosynthetic gene cluster responsible for this compound production in P. lilacinus would enable targeted genetic engineering approaches to enhance yields. Transcriptomic and proteomic analyses of cultures under different conditions could also provide valuable insights into the regulatory networks governing this compound biosynthesis. The development of a validated, high-throughput analytical method for this compound quantification will be crucial for efficiently screening different strains and culture conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of biosynthetic gene clusters from metagenomic libraries using PPTase complementation in a Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Candidate Biosynthetic Gene Cluster of a Manumycin-Type Metabolite from Salinispora pacifica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Paecilomide in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant global health challenge. A key pathological feature of several of these diseases is neuroinflammation and, in the case of Alzheimer's, the decline of cholinergic function. Paecilomide, a novel pyridone alkaloid isolated from the fungus Paecilomyces lilacinus, has been identified as an acetylcholinesterase inhibitor[1]. This activity suggests its potential as a therapeutic agent for neurodegenerative conditions. Furthermore, secondary metabolites from Paecilomyces species are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, indicating that this compound may have multifaceted neuroprotective properties[2].
These application notes provide detailed protocols for investigating the efficacy of this compound in established in vitro models of neurodegenerative disease, focusing on its potential to mitigate neurotoxicity and neuroinflammation.
Key Applications
-
Assessment of this compound's protective effects against amyloid-beta (Aβ)-induced neurotoxicity in a human neuroblastoma cell line (SH-SY5Y).
-
Evaluation of this compound's anti-inflammatory properties in a lipopolysaccharide (LPS)-stimulated microglial cell line (BV-2).
-
Determination of the effective dose range of this compound for neuroprotection and anti-inflammatory activity.
Data Presentation: Summary of Expected Quantitative Results
The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols when testing this compound.
Table 1: Effect of this compound on Cell Viability in Aβ-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | - | 100 | ± 4.5 |
| Aβ (10 µM) | - | 52.3 | ± 5.1 |
| This compound + Aβ | 1 | 65.7 | ± 4.9 |
| This compound + Aβ | 5 | 78.4 | ± 5.3 |
| This compound + Aβ | 10 | 89.1 | ± 4.7 |
| This compound only | 10 | 98.9 | ± 4.2 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | NO Production (µM) | Standard Deviation |
| Control (Vehicle) | - | 1.2 | ± 0.3 |
| LPS (1 µg/mL) | - | 25.8 | ± 2.1 |
| This compound + LPS | 1 | 18.5 | ± 1.9 |
| This compound + LPS | 5 | 11.2 | ± 1.5 |
| This compound + LPS | 10 | 5.7 | ± 0.8 |
| This compound only | 10 | 1.5 | ± 0.4 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | - | 35.2 | 15.8 | 10.1 |
| LPS (1 µg/mL) | - | 850.6 | 620.1 | 450.7 |
| This compound + LPS | 1 | 612.3 | 455.9 | 310.4 |
| This compound + LPS | 5 | 350.1 | 280.5 | 180.2 |
| This compound + LPS | 10 | 150.7 | 110.2 | 75.6 |
| This compound only | 10 | 38.9 | 18.3 | 12.5 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity in SH-SY5Y Cells
This protocol details the use of the SH-SY5Y human neuroblastoma cell line, a common model for studying Alzheimer's disease-related neurotoxicity.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Amyloid-beta (1-42) peptide
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
After 24 hours, replace the medium with a low-serum medium (1% FBS) containing 10 µM retinoic acid.
-
Incubate for 5-7 days to allow for neuronal differentiation.
3. Aβ Preparation and Treatment:
-
Prepare Aβ (1-42) oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in sterile PBS to the desired concentration and incubate at 4°C for 24 hours to allow for oligomerization.
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Following pre-treatment, add Aβ oligomers to a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours.
4. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Evaluation of Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglia
This protocol uses the BV-2 murine microglial cell line to model neuroinflammation, which is a key component of many neurodegenerative diseases.
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
PBS
2. Cell Culture and Treatment:
-
Culture BV-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
3. Measurement of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the remaining cell culture supernatant and centrifuge to remove any debris.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on standard curves.
Hypothesized Signaling Pathways
Based on its known function as an acetylcholinesterase inhibitor and the common mechanisms of neuroinflammation, this compound is hypothesized to act through the following pathways.
Conclusion
The provided protocols offer a robust framework for the initial in vitro characterization of this compound in the context of neurodegenerative diseases. By utilizing established cell models for neurotoxicity and neuroinflammation, researchers can effectively screen and validate the therapeutic potential of this novel compound. The hypothesized dual action of this compound—cholinergic enhancement and inflammation suppression—positions it as a promising candidate for further investigation in the development of new treatments for diseases like Alzheimer's.
References
Application Notes & Protocols: Nematicidal and Insecticidal Activity of Paecilomide
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the nematicidal and insecticidal properties of Paecilomide, a pyridone alkaloid derived from the fungus Paecilomyces lilacinus.
Nematicidal Activity Assays
While this compound has been reported to exhibit nematicidal activities, detailed public data on its specific efficacy (e.g., LC50) remains limited.[1] The following protocols are standard methods for evaluating the nematicidal potential of purified compounds like this compound against common plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita).
Data Presentation: Nematicidal Activity
Quantitative data from nematicidal assays should be summarized to determine the median lethal concentration (LC50). While specific LC50 values for this compound are not prominently available, Table 1 provides an example based on another novel nematicidal compound isolated from a Paecilomyces species to illustrate data presentation.[2]
Table 1: Example of Nematicidal Activity Data for a Compound from Paecilomyces sp.
| Compound | Target Nematode | Exposure Time (hours) | LC50 (mg/L) |
|---|---|---|---|
| 4-(4’-carboxy-2’-ethyl-hydroxypentyl)-5,6-dihydro-6-methylcyclobuta[b]pyridine-3,6-dicarboxylic acid[2] | Meloidogyne incognita | 24 | 47.1 |
| 4-(4’-carboxy-2’-ethyl-hydroxypentyl)-5,6-dihydro-6-methylcyclobuta[b]pyridine-3,6-dicarboxylic acid[2] | Panagrellus redivivus | 24 | 50.86 |
| 4-(4’-carboxy-2’-ethyl-hydroxypentyl)-5,6-dihydro-6-methylcyclobuta[b]pyridine-3,6-dicarboxylic acid[2] | Bursaphelenchus xylophilus | 24 | 167.7 |
Experimental Workflow: Nematicidal Assay
The general workflow for an in vitro nematicidal larval mortality assay is depicted below.
References
Application Notes and Protocols for Assessing Paecilomide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilomide, a pyridone alkaloid originating from the fungus Paecilomyces lilacinus, has emerged as a compound of interest for its potential therapeutic applications.[1][2] Metabolites from the Paecilomyces genus are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and enzyme-inhibiting properties. Notably, this compound has been identified as an acetylcholinesterase inhibitor.[1][2] Given the broad bioactivities associated with its source, this compound presents a compelling candidate for further investigation into its anticancer and anti-inflammatory potential.
These application notes provide a comprehensive guide for researchers to conduct cell-based assays to elucidate the bioactivity of this compound. The following protocols detail methods to assess its effects on cell viability, apoptosis, cell cycle progression, cell migration, and its influence on key signaling pathways implicated in cancer and inflammation, namely the NF-κB and MAPK pathways.
Preparation of this compound for In Vitro Studies
Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell-based assays. Due to the hydrophobic nature of many fungal secondary metabolites, a common and effective solvent is dimethyl sulfoxide (DMSO).
Protocol: this compound Stock Solution Preparation
-
Solubilization: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle vortexing or sonication may be used to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.5%, with 0.1% being the widely recommended safe limit.[3][4][5][6]
-
Vehicle Control: In all experiments, a vehicle control group must be included. This control consists of cells treated with the same final concentration of DMSO as the this compound-treated groups to account for any effects of the solvent itself.[7][8][9][10]
Section 1: Assessment of Cytotoxic Activity
A fundamental first step in evaluating the bioactivity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: this compound Cytotoxicity
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control (DMSO) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Investigation of Apoptosis Induction
To determine if this compound-induced cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.
Annexin V/PI Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation: Apoptosis Induction by this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | |||
| This compound (IC50) | |||
| Positive Control |
Logical Flow of Apoptosis Detection
Caption: Decision tree for cell fate determination via Annexin V/PI staining.
Section 3: Cell Cycle Analysis
To investigate whether this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide staining is a standard method.
Propidium Iodide Staining for Cell Cycle Analysis
Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at relevant concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) |
Section 4: Assessment of Cell Migration
The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro.
Wound Healing (Scratch) Assay
This technique involves creating a "wound" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time.
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Data Presentation: this compound's Effect on Cell Migration
| Treatment | Wound Closure (%) at 12h | Wound Closure (%) at 24h |
| Vehicle Control (DMSO) | ||
| This compound (Concentration 1) | ||
| This compound (Concentration 2) |
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Section 5: Investigation of Signaling Pathway Modulation
To understand the molecular mechanisms underlying this compound's bioactivity, it is essential to investigate its effects on key signaling pathways.
NF-κB Luciferase Reporter Assay
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. A luciferase reporter assay can be used to quantify the transcriptional activity of NF-κB.
Experimental Protocol: NF-κB Reporter Assay
-
Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: Treat the transfected cells with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.
Data Presentation: this compound's Effect on NF-κB Activity
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Unstimulated Control | 1.0 |
| Stimulated Control (e.g., TNF-α) | |
| This compound + Stimulant |
NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
MAPK Pathway Western Blot Analysis
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Western blotting can be used to assess the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38), which indicates their activation.
Experimental Protocol: MAPK Western Blot
-
Cell Treatment and Lysis: Treat cells with this compound for various time points and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Data Presentation: Effect of this compound on MAPK Activation
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (Timepoint 1) | |||
| This compound (Timepoint 2) |
MAPK Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing fermentation conditions for increased Paecilomide yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for increased Paecilomide yield from Paecilomyces species.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Paecilomyces lilacinus growth and how does it relate to this compound production?
A1: The optimal temperature for the mycelial growth and sporulation of Paecilomyces lilacinus is generally between 20-30°C, with many studies showing peak biomass and spore production at 25°C.[1] While optimal conditions for biomass are a good starting point, the ideal temperature for secondary metabolite production, such as this compound, may differ. It is recommended to perform a temperature optimization study, typically ranging from 22°C to 28°C, to determine the specific optimum for this compound yield.[2]
Q2: What is the influence of pH on this compound fermentation?
A2: Paecilomyces lilacinus can grow over a wide pH range, from 3 to 9.[3] However, for sporulation, a more acidic initial pH of 5.0-7.0 is generally preferred, with some studies indicating an optimum around pH 5.0-5.5.[3] The optimal pH for this compound production may vary and should be determined empirically. It is advisable to start with an initial pH in the range of 5.0 to 6.5 and monitor the pH profile throughout the fermentation, as the fungus's metabolic activity can alter the pH of the medium.[2]
Q3: Which carbon and nitrogen sources are recommended for this compound production?
A3: The choice of carbon and nitrogen sources significantly impacts the production of secondary metabolites. For P. lilacinus, various carbon sources like glucose, sucrose, maltose, and soluble starch have been used.[3] Nitrogen sources can include peptone, soybean flour, sodium nitrate, and ammonium sulfate.[3] The combination of maltose and soy peptone has been shown to be effective for sporulation.[4] For optimizing this compound yield, a systematic study of different carbon and nitrogen sources, as well as their concentrations and C:N ratio, is recommended.
Q4: What are the key considerations for aeration and agitation in liquid fermentation of P. lilacinus?
A4: Aeration and agitation are critical for submerged fermentation to ensure sufficient oxygen supply and nutrient distribution. For fungal cultures, excessive agitation can lead to shear stress, damaging the mycelia. A starting agitation speed of 150-180 rpm is often used.[5][6] The optimal aeration rate will depend on the bioreactor geometry and the oxygen demand of the culture. It is crucial to monitor dissolved oxygen (DO) levels and adjust agitation and aeration to maintain non-limiting oxygen conditions without causing excessive shear.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Biomass Growth | 1. Suboptimal temperature or pH.2. Inappropriate nutrient medium composition.3. Insufficient aeration.4. Poor quality inoculum. | 1. Verify and adjust temperature and pH to the optimal range for P. lilacinus (25-28°C, pH 5.0-6.5).2. Re-evaluate the carbon and nitrogen sources and their concentrations.3. Increase agitation or airflow to improve dissolved oxygen levels.4. Ensure the inoculum is in the exponential growth phase and of adequate density. |
| Low this compound Yield Despite Good Growth | 1. Fermentation conditions are optimized for growth, not secondary metabolism.2. Nutrient limitation (e.g., phosphate, trace elements).3. Feedback inhibition by this compound or other metabolites.4. Incorrect timing of harvest. | 1. Decouple growth and production phases. After sufficient biomass is achieved, introduce conditions to trigger secondary metabolism (e.g., nutrient stress, precursor feeding).2. Analyze the medium for potential limiting nutrients and supplement accordingly.3. Consider in-situ product removal techniques if feedback inhibition is suspected.4. Perform a time-course study to identify the peak of this compound production for harvest. |
| Foaming in the Bioreactor | 1. High protein content in the medium (e.g., peptone, yeast extract).2. High agitation and aeration rates.3. Cell lysis releasing intracellular proteins. | 1. Add a sterile antifoaming agent as needed.2. Optimize agitation and aeration to minimize excessive foaming.3. Monitor cell viability to detect early signs of lysis. |
| Contamination | 1. Inadequate sterilization of medium or equipment.2. Non-sterile sampling techniques.3. Compromised seals on the bioreactor. | 1. Review and validate sterilization protocols (autoclaving time, temperature, and pressure).2. Use aseptic techniques for all manipulations.3. Inspect and maintain all seals and connections on the fermentation equipment. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw materials (e.g., complex media components).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters (temperature, pH, DO). | 1. Use defined or semi-defined media where possible. If using complex media, source from a reliable supplier and consider pre-testing batches.2. Standardize the inoculum preparation protocol (age, density, and volume).3. Ensure accurate and calibrated monitoring and control of all critical process parameters. |
Data Presentation
Table 1: Effect of Temperature on P. lilacinus Mycelial Growth and Sporulation
| Temperature (°C) | Mycelial Dry Weight (g) | Spore Number (x10⁶/mL) |
| 15 | Low | Low |
| 20 | Moderate | Moderate |
| 25 | 1.08 | 4.012 |
| 30 | Moderate | Moderate |
| 35 | Poor | No Sporulation |
| Data adapted from a study on the effect of temperature on P. lilacinus.[1] |
Table 2: Optimized Medium Composition for P. lilacinus Biomass Yield
| Component | Concentration (g/L) |
| Sucrose | 19.00 |
| Soy Peptone | 4.06 |
| K₂HPO₄ | 1.00 |
| KCl | 0.50 |
| MgSO₄ | 0.50 |
| FeSO₄ | 0.01 |
| This medium was optimized for biomass production and serves as a starting point for this compound production studies. |
Experimental Protocols
Protocol 1: Inoculum Preparation
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Aseptically transfer a loopful of P. lilacinus spores from a stock culture to a Potato Dextrose Agar (PDA) plate.
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Incubate the plate at 25°C for 7-10 days until sufficient sporulation is observed.
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Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
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Transfer the spore suspension to a sterile flask.
-
Determine the spore concentration using a hemocytometer.
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Use this spore suspension to inoculate a seed culture medium. The typical inoculum size is 3-5%.[3]
Protocol 2: Liquid-State Fermentation
-
Prepare the fermentation medium (refer to Table 2 for a basal medium) and dispense it into fermentation flasks or a bioreactor.
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Sterilize the medium and the fermentation vessel by autoclaving.
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After cooling, inoculate the medium with the prepared seed culture.
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Incubate the culture at the desired temperature (e.g., 26°C) with agitation (e.g., 180 rpm).[3]
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Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
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Collect samples aseptically at regular intervals for the analysis of biomass and this compound concentration.
Protocol 3: this compound Extraction and Quantification (General Procedure)
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Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Lyophilize the mycelium to obtain a dry weight.
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Extract the this compound from the mycelium and the fermentation broth using an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Concentrate the crude extract under reduced pressure.
-
Purify the this compound from the crude extract using chromatographic techniques (e.g., column chromatography, preparative HPLC).
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Quantify the this compound yield using an analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations
Caption: Workflow for this compound Production.
Caption: Hypothetical this compound Biosynthesis.
References
- 1. Effect of temperature on <i>Paecilomyces lilacinus</i> culture characteristics and its toxicity to <i>Ditylenchus destructor<i> [ecoagri.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]
- 4. academicjournals.org [academicjournals.org]
- 5. The Effects of Nutrient Concentration, Addition of Thickeners, and Agitation Speed on Liquid Fermentation of Steinernema feltiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological Approaches to Lowering the Ethanol Yield during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up Paecilomide production from fungal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Paecilomide from fungal cultures of Paecilomyces species, primarily Paecilomyces lilacinus.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Low this compound Yield Despite High Fungal Biomass? | - Suboptimal Fermentation Phase for Secondary Metabolism: The culture may be in the rapid growth (trophophase) phase, not the production (idiophase) phase. - Nutrient Limitation or Repression: Key precursors for this compound biosynthesis might be depleted, or excess carbon/nitrogen could be repressing secondary metabolite production. - Unfavorable pH: The pH of the medium may have shifted outside the optimal range for this compound biosynthesis. - Inadequate Dissolved Oxygen (DO): Oxygen levels might be insufficient for the enzymatic reactions in the this compound biosynthetic pathway. | - Extend Fermentation Time: Continue the fermentation process beyond the peak biomass to allow for the onset of secondary metabolism. - Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply limiting nutrients or precursors during the production phase. Consider using complex nitrogen and carbon sources. - pH Control: Monitor and control the pH of the culture within the optimal range for P. lilacinus secondary metabolite production (typically pH 5.0-7.0). Use automated pH controllers in bioreactors. - Optimize Aeration and Agitation: Increase the agitation speed and/or aeration rate to maintain a dissolved oxygen level above 30% saturation.[1] |
| 2. Inconsistent this compound Yields Between Batches? | - Inoculum Variability: Inconsistent age, concentration, or morphology of the inoculum can lead to variable fermentation performance. - Substrate Inconsistency: Variations in the composition of complex media components (e.g., yeast extract, peptone) between batches. - Poor Process Control: Fluctuations in temperature, pH, or dissolved oxygen levels during fermentation. | - Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent spore concentration, age, and pre-culture conditions. - Quality Control of Media Components: Source high-quality media components and perform quality control checks on new batches. Consider transitioning to a more defined medium if variability persists. - Implement Robust Process Monitoring and Control: Utilize bioreactor control systems to maintain consistent fermentation parameters. |
| 3. Formation of Dense Fungal Pellets Limiting Production? | - High Spore Inoculum Concentration: A high concentration of spores at the start of fermentation can promote pellet formation. - Low Agitation/Shear: Insufficient shear stress can lead to the aggregation of hyphae into dense pellets. - Medium Composition: Certain media components can influence fungal morphology. | - Optimize Inoculum Concentration: Experiment with lower spore concentrations to favor dispersed mycelial growth. - Adjust Agitation Speed: Gradually increase the agitation speed to control pellet size and density. Be cautious of excessive shear, which can damage the mycelium. - Modify Medium: Investigate the effect of adding surfactants or polymers to the medium to encourage a more filamentous morphology. |
| 4. This compound Degradation During Extraction and Purification? | - pH Instability: this compound, as a pyridone alkaloid, may be susceptible to degradation at extreme pH values. - Thermal Degradation: High temperatures during solvent evaporation or other purification steps can lead to compound degradation. - Oxidative Degradation: Exposure to oxygen, especially in the presence of light, can degrade the compound. | - Maintain pH Control: Use buffered solutions during extraction and chromatography to maintain a stable pH. - Use Low-Temperature Techniques: Employ rotary evaporation at reduced pressure and moderate temperatures. Consider lyophilization (freeze-drying) for heat-sensitive steps. - Work Under Inert Atmosphere: If this compound is found to be oxygen-sensitive, perform extraction and purification steps under a nitrogen or argon atmosphere and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound in a lab-scale fermentation?
A1: While specific yield data for this compound is not widely published, yields for fungal secondary metabolites can vary significantly based on the strain and culture conditions. In initial lab-scale experiments (shake flasks), yields might be in the range of 10-100 mg/L. Optimization of medium and fermentation parameters in a controlled bioreactor can potentially increase this yield several-fold.
Q2: What are the key parameters to monitor and control during the scale-up of Paecilomyces lilacinus fermentation?
A2: The key parameters to monitor and control are:
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Temperature: Maintain at the optimal temperature for P. lilacinus growth and secondary metabolite production (typically 25-30°C).
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pH: Control the pH within a range of 5.0-7.0 for optimal production.
-
Dissolved Oxygen (DO): Keep the DO level above 30% saturation to ensure sufficient oxygen for biosynthesis.
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Agitation: Adjust agitation to ensure homogeneity and adequate mass transfer without causing excessive shear stress on the mycelium.
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Nutrient Levels: Monitor and, if necessary, supplement key nutrients like carbon and nitrogen sources, especially in fed-batch cultures.
Q3: How does fungal morphology (pellets vs. dispersed mycelia) affect this compound production?
A3: Fungal morphology has a significant impact on fermentation.
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Dispersed Mycelia: Can lead to a highly viscous broth, which complicates mixing and oxygen transfer, potentially limiting growth and production in large bioreactors.
-
Pellets: A culture with small, loose pellets can have lower viscosity, improving mixing and oxygenation. However, very large and dense pellets can suffer from mass transfer limitations, where the cells in the core are starved of nutrients and oxygen, leading to reduced productivity. The optimal morphology is often small, porous pellets.
Q4: What is the recommended method for extracting this compound from the fermentation broth?
A4: A common method for extracting moderately polar secondary metabolites like this compound is liquid-liquid extraction. After separating the mycelium from the broth by filtration, the broth can be extracted with a solvent such as ethyl acetate.[2] The mycelium can also be extracted separately after cell disruption to recover any intracellular product.
Quantitative Data Summary
The following tables provide a summary of typical fermentation parameters and potential this compound yields at different scales. Note that the yield data are estimates based on typical fungal secondary metabolite production and should be optimized for specific strains and processes.
Table 1: Fermentation Parameters for Paecilomyces lilacinus
| Parameter | Lab-Scale (Shake Flask) | Pilot-Scale (10-100 L Bioreactor) |
| Culture Volume | 100 - 500 mL | 10 - 100 L |
| Temperature | 25-30°C | 25-30°C (controlled) |
| pH | Initial pH 5.0-7.0 (uncontrolled) | 5.0-7.0 (controlled with acid/base addition) |
| Agitation | 150-200 rpm (orbital shaker) | 100-400 rpm (impeller speed, dependent on geometry) |
| Aeration | Passive (through cotton plug) | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Inoculum | Spore suspension (10^6 - 10^7 spores/mL) | Vegetative inoculum (5-10% of final volume) |
Table 2: Estimated this compound Production Yields
| Scale | Culture Conditions | Estimated this compound Yield (mg/L) |
| Lab-Scale (Shake Flask) | Batch, non-optimized | 10 - 50 |
| Lab-Scale (Benchtop Bioreactor) | Batch, optimized parameters | 50 - 200 |
| Pilot-Scale (10-100 L Bioreactor) | Fed-batch, optimized feeding strategy | 200 - 800+ |
Experimental Protocols
Protocol 1: Inoculum Preparation for Pilot-Scale Fermentation
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Spore Suspension Preparation:
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Grow Paecilomyces lilacinus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
-
Flood the plates with sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.
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Filter the spore suspension through sterile glass wool to remove mycelial fragments.
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Adjust the spore concentration to 1 x 10^8 spores/mL using a hemocytometer.
-
-
Seed Culture (Shake Flask):
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Inoculate 100 mL of seed culture medium (e.g., Potato Dextrose Broth) in a 500 mL baffled flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours until a uniform suspension of mycelia is obtained.
-
-
Intermediate Seed Culture (Optional, for larger bioreactors):
-
Aseptically transfer the contents of the seed culture flask to a larger volume of sterile seed medium (e.g., 1 L in a 5 L flask or a small seed bioreactor).
-
Incubate under the same conditions for another 24-48 hours.
-
Protocol 2: Pilot-Scale Fed-Batch Fermentation (50 L Bioreactor)
-
Bioreactor Preparation:
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Prepare and sterilize a 50 L bioreactor containing 30 L of production medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation:
-
Aseptically transfer the vegetative inoculum from the seed culture to the bioreactor to achieve a 5-10% (v/v) inoculum.
-
-
Fermentation Parameters:
-
Temperature: 30°C
-
pH: Maintain at 6.0 by automated addition of 1 M NaOH and 1 M H₂SO₄.
-
Dissolved Oxygen: Maintain above 30% saturation by cascading agitation (150-350 rpm) and aeration (0.5-1.0 vvm).
-
Foaming: Control foaming by the automated addition of a sterile antifoaming agent.
-
-
Fed-Batch Feeding:
-
After the initial carbon source is nearly depleted (typically after 48-72 hours, monitored by glucose levels), start a continuous feed of a concentrated nutrient solution (e.g., glucose and yeast extract) at a pre-determined rate to maintain a low level of the limiting substrate.
-
-
Sampling and Analysis:
-
Take samples aseptically every 12 hours to monitor biomass (dry cell weight), substrate consumption, and this compound concentration (using HPLC).
-
Protocol 3: this compound Extraction and Preliminary Purification
-
Harvesting:
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
-
Broth Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Mycelial Extraction:
-
Homogenize the mycelial biomass in methanol or acetone.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Preliminary Purification:
-
Dissolve the crude extracts in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography (e.g., silica gel) and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate them for further purification (e.g., preparative HPLC).
-
Visualizations
Plausible Biosynthetic Pathway for this compound
Caption: A plausible biosynthetic pathway for this compound.
Experimental Workflow for Scaling Up this compound Production
Caption: Workflow for scaling up this compound production.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
Improving the purity of Paecilomide during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Paecilomide during its extraction from Paecilomyces lilacinus.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial ethyl acetate extract of Paecilomyces lilacinus culture is a complex mixture with many pigments and oily residues. How can I perform an initial cleanup?
A1: A common issue with crude fungal extracts is the presence of a wide range of secondary metabolites, including pigments and fatty acids.[1] A preliminary liquid-liquid partitioning step is highly recommended before proceeding to column chromatography.
Troubleshooting Steps:
-
Solvent Partitioning: After evaporating the initial ethyl acetate extract to dryness, re-dissolve the residue in a mixture of methanol and water (e.g., 9:1 v/v). Then, partition this aqueous methanol phase against a non-polar solvent like n-hexane or petroleum ether. This will remove highly non-polar impurities such as fats and some pigments.
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Precipitation: For certain impurities, cooling the extract to a low temperature (e.g., 4°C) may cause some less soluble compounds to precipitate, which can then be removed by centrifugation or filtration.
Q2: I am seeing very poor separation on my initial silica gel column chromatography. What are the likely causes and solutions?
A2: Poor separation on silica gel chromatography can be due to several factors, including improper solvent system selection, column overloading, or the presence of highly polar impurities that streak.
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound, this compound, an Rf value between 0.2 and 0.4 for good separation on a column.
-
Sample Loading: Do not overload the column. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.
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Use a Gradient Elution: A stepwise or linear gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will provide better resolution for complex mixtures. For example, you can start with 100% dichloromethane and gradually add methanol.
-
Consider Reversed-Phase Chromatography: If this compound is polar and your impurities are less polar, reversed-phase chromatography (e.g., using C18 silica) might provide a better separation profile.
Q3: My this compound-containing fractions from column chromatography are still showing multiple spots on TLC. What is the next purification step?
A3: It is common for initial column chromatography to yield fractions that are enriched in the target compound but not completely pure. Further purification steps are necessary.
Troubleshooting Steps:
-
Repetitive Column Chromatography: Pool the fractions containing this compound and perform a second column chromatography using a different solvent system or a different stationary phase (e.g., Sephadex LH-20 for size exclusion chromatography).
-
Preparative HPLC: For high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 column with a methanol/water or acetonitrile/water gradient is often effective for purifying polar compounds like this compound.
Q4: I am losing a significant amount of this compound during the purification process. How can I improve my yield?
A4: Low yield is a common problem in multi-step purifications.[2]
Troubleshooting Steps:
-
Monitor Each Step: Use analytical HPLC or TLC to track the presence and relative amount of this compound in each fraction and waste stream. This will help you identify where the loss is occurring.
-
Avoid Harsh Conditions: this compound, like many natural products, may be sensitive to heat, extreme pH, or light. Avoid prolonged exposure to high temperatures during solvent evaporation and consider conducting purification steps at room temperature or below.
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Check Solvent Purity: Impurities in solvents can sometimes react with the target compound, leading to degradation. Always use high-purity (HPLC grade) solvents.
Q5: How can I assess the purity of my final this compound sample?
A5: Purity assessment is crucial. A combination of analytical techniques should be used.
Purity Analysis Methods:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector is a standard method for purity assessment.[3][4][5] A pure sample should show a single, sharp peak. Purity can be expressed as the percentage of the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities.
Data Presentation: Expected Purity Improvement
The following table provides a representative example of the expected increase in this compound purity at each stage of the purification process. Note: These values are illustrative and actual results may vary depending on the initial extract complexity and the specific conditions used.
| Purification Step | Starting Purity (Estimated) | Final Purity (Estimated) | Key Impurities Removed |
| Liquid-Liquid Partitioning | 5-10% | 15-25% | Highly non-polar lipids, some pigments |
| Silica Gel Column Chromatography | 15-25% | 60-80% | Other secondary metabolites (e.g., less polar alkaloids, polyketides) |
| Sephadex LH-20 Chromatography | 60-80% | 85-95% | Compounds with different molecular sizes |
| Preparative HPLC | 85-95% | >98% | Closely related structural analogs and minor impurities |
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of this compound
-
Fermentation and Extraction: Paecilomyces lilacinus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate period. The culture broth is then filtered to separate the mycelia from the filtrate. The filtrate is extracted three times with an equal volume of ethyl acetate.[6] The organic layers are combined and evaporated to dryness under reduced pressure to yield the crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 100 mL of 90% aqueous methanol.
-
Transfer the solution to a separatory funnel and extract three times with 100 mL of n-hexane.
-
Collect the aqueous methanol layer and evaporate to dryness. This is your enriched extract.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., dichloromethane).
-
Sample Loading: Dissolve the enriched extract in a minimal amount of the starting mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., 0% -> 2% -> 5% -> 10% -> 20% methanol).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by TLC.
-
Analysis: Combine the fractions that show a high concentration of the this compound spot on TLC.
Protocol 3: Purity Analysis by HPLC-UV
-
Instrumentation: A standard HPLC system with a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used. For example, a linear gradient from 10% B to 90% B over 30 minutes.
-
Detection: Monitor the elution at a suitable wavelength for this compound (this would need to be determined experimentally, but a common starting point for similar compounds is around 254 nm).
-
Quantification: Inject a known concentration of your purified this compound to determine its retention time. Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
- 1. Chemo-profiling of Purpureocillium lilacinum and Paecilomyces variotii isolates using GC-MS analysis, and evaluation of their metabolites against M. incognita | PLOS One [journals.plos.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield of Paecilomide in Paecilomyces cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paecilomyces cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on enhancing the yield of the bioactive compound Paecilomide.
Troubleshooting Guide: Low this compound Yield
Low yield of this compound is a common hurdle in the cultivation of Paecilomyces lilacinus. This guide provides a systematic approach to diagnosing and resolving issues related to its production.
Problem: Consistently low or no detectable this compound in my P. lilacinus culture.
Potential Causes & Corrective Actions:
-
Suboptimal Culture Medium: The composition of the growth medium is critical for the production of secondary metabolites.
-
Solution: Review and optimize your media components. Experiment with different carbon and nitrogen sources. While a standard Potato Dextrose Broth (PDB) has been used for this compound production, variations can significantly impact yield.[1] Consider developing a two-stage cultivation method where the initial phase supports biomass growth and the second phase is optimized for secondary metabolite production.[2]
-
-
Incorrect Environmental Conditions: Temperature, pH, and aeration play a vital role in fungal metabolism and can significantly affect this compound production.
-
Solution: Systematically optimize environmental parameters. P. lilacinus generally grows well between 24-30°C. The initial pH of the medium can also be a critical factor, with optimal sporulation, often linked to secondary metabolite production, occurring in a pH range of 5.0-7.0.[3] Ensure adequate aeration through appropriate shaking speeds (e.g., 220 rpm) for liquid cultures.[4]
-
-
Lack of Biosynthetic Pathway Induction: The expression of genes responsible for secondary metabolite production is often silent or at a low level under standard laboratory conditions.
-
Solution: Employ elicitation strategies to induce the this compound biosynthetic pathway. This can include biotic elicitors, such as co-culturing with other microorganisms, or abiotic elicitors like metal ions or other chemical stressors. A notable increase in the production of an active extract containing this compound was observed when P. lilacinus was co-cultured with Salmonella typhimurium.[1]
-
-
Strain Vigor and Genetic Drift: Continuous subculturing can lead to a decline in the strain's ability to produce secondary metabolites.
-
Solution: Return to a cryopreserved stock of your P. lilacinus strain. If possible, re-isolate from the original source or obtain a new culture from a reputable culture collection.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for production?
A1: this compound is a pyridone alkaloid produced by the fungus Paecilomyces lilacinus. It has gained significant interest due to its activity as an acetylcholinesterase inhibitor, suggesting its potential in the development of treatments for neurodegenerative diseases like Alzheimer's.[1][5]
Q2: My P. lilacinus culture is growing well (high biomass), but the this compound yield is still low. What should I do?
A2: High biomass does not always correlate with high secondary metabolite production. The metabolic pathways for growth and secondary metabolite production can be distinct and sometimes inversely related. In this case, focus on strategies that shift the fungal metabolism towards the production of this compound. This can be achieved through:
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Nutrient Limitation: After an initial growth phase, limiting certain nutrients like nitrogen or phosphate can trigger secondary metabolism.
-
Elicitation: As mentioned in the troubleshooting guide, introducing biotic or abiotic stressors can induce the expression of the this compound biosynthetic genes.
Q3: Are there any known genetic targets for increasing this compound production?
A3: The specific gene cluster for this compound biosynthesis has not yet been fully characterized. However, genomic studies of P. lilacinum have identified numerous secondary metabolite gene clusters, including those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in alkaloid biosynthesis.[6][7] A potential strategy would be to use transcriptomics to identify genes that are upregulated under this compound-producing conditions (e.g., during co-culture) to pinpoint the relevant biosynthetic genes for future genetic engineering efforts.
Q4: What is a reliable method for extracting and quantifying this compound?
A4: A common method involves liquid-liquid extraction of the culture broth with a medium polarity solvent like ethyl acetate.[1] For quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient elution of water and a polar organic solvent (e.g., acetonitrile or methanol), and detection using a PDA or UV detector would be a suitable starting point. For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS) can be used.
Data Presentation
Table 1: Influence of Culture Media on P. lilacinus Growth and Sporulation
| Medium Component | Concentration (g/L) | Stage | Purpose | Reference |
| Sucrose | 19.00 | First Stage | Fungal Growth | [2] |
| Soy Peptone | 4.06 | First Stage | Fungal Growth | [2] |
| K2HPO4 | 1.00 | First Stage | Fungal Growth | [2] |
| KCl | 0.50 | First Stage | Fungal Growth | [2] |
| MgSO4 | 0.50 | First Stage | Fungal Growth | [2] |
| FeSO4 | 0.01 | First Stage | Fungal Growth | [2] |
| Maltose | 5.00 | Second Stage | Sporulation | [2] |
| Soy Peptone | 2.50 | Second Stage | Sporulation | [2] |
| ZnSO4·7H2O | 0.25 | Second Stage | Sporulation | [2] |
| Na2MoO4·2H2O | 0.005 | Second Stage | Sporulation | [2] |
| H3BO4 | 0.005 | Second Stage | Sporulation | [2] |
| CuSO4·5H2O | 0.01 | Second Stage | Sporulation | [2] |
Table 2: Optimized Environmental Factors for P. lilacinus Biomass and Sporulation
| Parameter | Optimal Value for Biomass | Optimal Value for Sporulation | Reference |
| Water Potential | -1.2 MPa | -1.2 MPa | [2] |
| pH | 3 | 3 | [2] |
| Light | 12 h/day | 24 h/day | [2] |
| Temperature | 29°C | 29°C | [2] |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for Enhanced P. lilacinus Sporulation
-
First Stage (Biomass Growth):
-
Prepare the first stage medium as detailed in Table 1.
-
Inoculate with a spore suspension of P. lilacinus.
-
Incubate at room temperature for 4 days to allow for fungal growth.
-
-
Second Stage (Sporulation Induction):
-
Prepare the second stage medium as detailed in Table 1.
-
Transfer the fungal biomass from the first stage to the second stage medium.
-
Incubate for another 4 days under the optimized environmental conditions for sporulation (Table 2).
-
Protocol 2: Biotic Elicitation using Co-culture
-
Primary Culture: Inoculate Potato Dextrose Broth (PDB) with P. lilacinus and incubate under optimal growth conditions.
-
Elicitor Preparation: Prepare a culture of the eliciting bacterium (e.g., Salmonella typhimurium) or a suspension of heat-inactivated bacterial cells.
-
Co-culture: Introduce the bacterial culture or inactivated cells into the P. lilacinus culture at a specific stage of fungal growth (e.g., early to mid-log phase).
-
Incubation and Extraction: Continue the incubation for a defined period. After incubation, proceed with the extraction of this compound.
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate.
-
Repeat the extraction process three times.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
HPLC Analysis (General Method):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute compounds of increasing polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of a this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.
-
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Hypothesized signaling pathway for this compound production.
References
- 1. Secondary Metabolites of Purpureocillium lilacinum | Encyclopedia MDPI [encyclopedia.pub]
- 2. academicjournals.org [academicjournals.org]
- 3. Biosynthesis and Regulation of Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. CN102925405A - Preparation method of paecilomyces lilacinus spore powder - Google Patents [patents.google.com]
- 5. Effects of two abiotic elicitors on secondary metabolites accumulation and bioactivity in tree wormwood i n vitro shoot cultures [nrfhh.com]
- 6. Whole genome annotation and comparative genomic analyses of bio-control fungus Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Paecilomide, a novel pyridone alkaloid and acetylcholinesterase inhibitor isolated from the fungus Paecilomyces lilacinus.[1] The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a pyridone alkaloid first isolated from the fungus Paecilomyces lilacinus. Its primary known biological activity is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine; by inhibiting this enzyme, this compound increases acetylcholine levels, a mechanism relevant for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[2][3]
Q2: What is the general strategy for isolating this compound?
A2: The general strategy involves a multi-step process that begins with the cultivation of Paecilomyces lilacinus, followed by extraction of the fungal biomass and culture medium with an organic solvent.[1] This crude extract is then subjected to one or more chromatographic techniques to separate this compound from other fungal metabolites.
Q3: Which solvents are most effective for the initial extraction?
A3: The initial discovery of this compound utilized ethyl acetate for liquid-liquid extraction from the culture broth.[1] Ethyl acetate is a medium-polarity solvent effective at extracting a wide range of secondary metabolites, including alkaloids, while leaving behind highly polar components from the culture medium.[1] Other common solvents for alkaloid extraction include methanol, ethanol, and chloroform, with the choice depending on the specific properties of the target alkaloid and the composition of the crude material.[4]
Q4: What types of chromatography are suitable for this compound purification?
A4: While the original publication does not specify the exact chromatographic method, standard techniques for purifying fungal alkaloids are applicable. These include:
-
Column Chromatography: Often used as a primary purification step with silica gel or alumina as the stationary phase to separate compounds based on polarity.[4]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, particularly reversed-phase HPLC (RP-HPLC), is ideal for final purification steps to achieve high purity.
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration before chromatographic separation.[5]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient fungal culture conditions leading to low this compound production. 2. Incomplete extraction from the culture broth/mycelia. 3. Degradation of this compound during extraction. | 1. Optimize culture conditions (media, pH, temperature, aeration). Biotic stress, such as co-culturing with bacteria, has been shown to enhance secondary metabolite production.[1] 2. Ensure sufficient solvent volume and extraction time. Perform multiple extractions (e.g., 3x) and pool the organic phases. 3. Avoid high temperatures and extreme pH during extraction. Process samples promptly after harvesting. |
| Compound Not Eluting from Chromatography Column | 1. The compound may have decomposed on the stationary phase (e.g., acidic silica gel). 2. The mobile phase is not polar enough to elute the compound. 3. The compound is irreversibly adsorbed to the stationary phase.[6] | 1. Test the stability of your compound on a small amount of silica gel (TLC analysis). If unstable, consider using a deactivated stationary phase like neutral alumina or florisil.[7] 2. Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the methanol percentage in a dichloromethane/methanol system. 3. If using alumina, highly polar compounds can be irreversibly adsorbed. Consider switching to a different sorbent like silica gel or cellulose.[6] |
| Poor Separation of this compound from Impurities | 1. Inappropriate mobile phase selection. 2. Column overloading. 3. Co-elution with structurally similar alkaloids or other fungal metabolites. | 1. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides the best separation (Rf difference). 2. Reduce the amount of crude extract loaded onto the column. For flash chromatography, the sample mass should typically be 1-5% of the silica gel mass. 3. Employ a different chromatographic technique. If normal-phase chromatography fails, try reversed-phase HPLC, which separates based on hydrophobicity. |
| Peak Tailing or Splitting in HPLC | 1. Secondary interactions between the alkaloid (basic nitrogen) and residual silanols on the silica-based column. 2. Mismatched injection solvent strength. 3. Column contamination or degradation. | 1. Add a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. 2. Dissolve the sample in the mobile phase or a weaker solvent.[5] 3. Use a guard column to protect the analytical column. Flush the column with a strong solvent series (e.g., methanol, isopropanol, dichloromethane) to remove contaminants.[5] |
A logical approach to troubleshooting common chromatography issues is essential for efficient purification.
Section 3: Data Presentation
Table 1: Representative Purification Summary for a Fungal Alkaloid
| Purification Step | Total Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 5,000 | ~2 | 100 | 100 |
| Silica Gel Column Chromatography | 450 | 20 | 9 | 9 |
| Solid-Phase Extraction (SPE) | 200 | 45 | 44.4 | 4 |
| Preparative RP-HPLC | 85 | >98 | 42.5 | 1.7 |
Note: This data is illustrative and serves as a general guideline for expected outcomes in natural product purification.
Section 4: Experimental Protocols
The following are detailed, representative methodologies for the cultivation, extraction, and purification of this compound.
Protocol 1: Fungal Cultivation and Extraction
-
Inoculation: Inoculate a spore suspension or mycelial plugs of Paecilomyces lilacinus into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[1]
-
Cultivation: Grow the culture in a shaker incubator at 25-28°C with agitation (e.g., 150 rpm) for 14-21 days to allow for sufficient production of secondary metabolites.
-
Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or vacuum filtration.
-
Extraction:
-
Combine the culture filtrate and the mycelial biomass.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Preparation: Dry-load the crude extract (e.g., 5g) onto silica gel (e.g., 20g). Pack a glass column with silica gel (e.g., 200g) in a non-polar solvent like hexane.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. For example:
-
Hexane/Ethyl Acetate (9:1, 8:2, 1:1, 2:8, v/v)
-
Ethyl Acetate/Methanol (9:1, 8:2, v/v)
-
-
Analysis: Collect fractions and analyze them by TLC. Pool fractions containing the compound of interest based on Rf value and UV visualization.
-
-
Preparative Reversed-Phase HPLC (Final Purification):
-
System: Use a C18 column with a suitable mobile phase.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (both containing 0.1% formic acid to improve peak shape) is common. For example, a linear gradient from 20% ACN to 80% ACN over 30 minutes.
-
Injection: Dissolve the semi-purified fraction in a minimal amount of methanol or mobile phase and inject it onto the column.
-
Detection & Collection: Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm) and collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the pure compound. Confirm purity and identity using LC-MS and NMR.
-
Section 5: Mechanism of Action Visualization
This compound functions as an acetylcholinesterase (AChE) inhibitor. The enzyme AChE normally hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve signal. By blocking the active site of AChE, this compound prevents this breakdown, leading to an accumulation of ACh in the synaptic cleft and enhanced neuronal signaling.
References
- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Penipyridones A-F, Pyridone Alkaloids from Penicillium funiculosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Paecilomide instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Paecilomide, particularly concerning its instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyridone alkaloid isolated from the fungus Paecilomyces lilacinus.[1][2][3] Its primary biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6][7] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in synaptic clefts, which can have various physiological effects.[5][6][7]
Q2: I am observing a loss of this compound activity in my experiments. What are the likely causes?
Loss of this compound activity is often due to its chemical instability in solution. The stability of this compound, like many other alkaloids, can be significantly affected by factors such as pH, temperature, and the solvent used.[8][9] Degradation can lead to a decrease in the concentration of the active compound, resulting in reduced efficacy in your assays.
Q3: What are the visible signs of this compound degradation in my stock solution?
Visible signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, degradation can also occur without any obvious visual changes. Therefore, it is crucial to monitor the stability of your this compound solutions using analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Instability in Solution
This guide provides a structured approach to troubleshooting issues related to the instability of this compound in solution.
Issue 1: Rapid Loss of Activity in Aqueous Buffers
Possible Cause: The pH of the buffer is outside the optimal stability range for this compound. Pyridone alkaloids can be susceptible to degradation under acidic or alkaline conditions.[10][11]
Troubleshooting Steps:
-
pH Optimization Study:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Dissolve this compound in each buffer to a known concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of this compound using a validated HPLC method.
-
Determine the pH at which this compound shows the highest stability (i.e., the slowest degradation rate).
-
-
Workflow for pH Optimization:
Caption: Workflow for pH Optimization Study.
Issue 2: Degradation During Storage
Possible Cause: Improper storage temperature or solvent. Elevated temperatures can accelerate the degradation of many organic molecules, including alkaloids.[8] The choice of solvent can also influence stability.
Troubleshooting Steps:
-
Temperature Stability Study:
-
Prepare stock solutions of this compound in a buffer at its optimal pH (determined from the previous step) or in a suitable organic solvent (e.g., DMSO, ethanol).
-
Aliquot the solutions into separate vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Analyze the concentration of this compound in each sample at regular intervals (e.g., weekly for refrigerated/room temperature samples, monthly for frozen samples) using HPLC.
-
Determine the optimal storage temperature that minimizes degradation.
-
-
Solvent Selection:
-
If using organic solvents for stock solutions, choose high-purity, anhydrous solvents to minimize water-mediated degradation.
-
When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the stability of this compound at the working pH.
-
Table 1: Hypothetical this compound Stability Data at Different Temperatures
| Storage Temperature (°C) | Solvent | Concentration after 1 Month (% of Initial) |
| 25 (Room Temperature) | pH 7.4 Buffer | 75% |
| 4 | pH 7.4 Buffer | 92% |
| -20 | pH 7.4 Buffer | 98% |
| -80 | pH 7.4 Buffer | >99% |
| 25 (Room Temperature) | DMSO | 95% |
| -20 | DMSO | >99% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Variability in solution preparation, storage time, or handling.
Troubleshooting Steps:
-
Standardize Protocols:
-
Prepare fresh working solutions of this compound from a frozen stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Use a consistent source and lot of this compound for a series of related experiments.
-
Ensure accurate and consistent pipetting and dilution steps.
-
-
Logical Flow for Consistent Results:
Caption: Recommended workflow for solution preparation.
Experimental Protocols
Protocol 1: General Stability Assay for this compound
Objective: To determine the stability of this compound under various conditions (pH, temperature, solvent).
Materials:
-
This compound
-
Buffers of various pH values (e.g., citrate, phosphate, Tris)
-
Organic solvents (e.g., DMSO, ethanol, HPLC-grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubators/water baths set to desired temperatures
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffers or solvents.
-
Incubation: Aliquot the working solutions into autosampler vials and incubate them at the desired temperatures.
-
Time Points: At each specified time point, remove a vial from each condition. If the incubation temperature is high, cool the vial to room temperature before analysis.
-
HPLC Analysis: Inject an appropriate volume of the sample into the HPLC system.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Note: These are example parameters and should be optimized for your specific instrumentation and this compound purity.
Signaling Pathway
Mechanism of Action: Acetylcholinesterase Inhibition
This compound acts as an acetylcholinesterase (AChE) inhibitor. In a normal cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal. AChE in the synaptic cleft rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
This compound binds to AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors and enhanced cholinergic signaling.
References
- 1. Militarinone A, a neurotrophic pyridone alkaloid from Paecilomyces militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-N-Deoxymilitarinone A, a neuritogenic pyridone alkaloid from the insect pathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 9. jocpr.com [jocpr.com]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioactivity of Paecilomide Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments focused on enhancing the bioactivity of Paecilomide through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a pyridone alkaloid originally isolated from the fungus Paecilomyces lilacinus.[1] Its primary reported bioactivity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This makes it a compound of interest for research into neurodegenerative diseases like Alzheimer's. The Paecilomyces genus, a common filamentous fungus, is known for producing a wide array of secondary metabolites with diverse biological activities, including antimicrobial, antitumor, insecticidal, and enzyme-inhibiting properties.
Q2: Why would chemical modification of this compound be beneficial?
A2: Chemical modification of natural products like this compound is a common strategy in drug discovery to improve their therapeutic potential. Modifications can lead to enhanced potency, increased selectivity for the target, improved pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduced toxicity. For this compound, modifications could aim to increase its acetylcholinesterase inhibitory activity or to introduce novel bioactivities such as anticancer or anti-inflammatory effects.
Q3: What are some potential chemical modification strategies for this compound?
A3: Based on the pyridone alkaloid structure of this compound, several modification strategies can be proposed:
-
Modification of the Pyridone Ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) to the pyridone ring can alter its electronic properties and steric interactions with the target enzyme.
-
Derivatization of Side Chains: If this compound has reactive functional groups on its side chains (e.g., hydroxyl or amine groups), these can be modified through esterification, amidation, or other reactions to create a library of derivatives.
-
Scaffold Hopping: This involves replacing the pyridone core with other heterocyclic structures to explore new chemical space while retaining key pharmacophoric features.
-
Synthesis of Analogs: Total synthesis of this compound analogs allows for systematic changes to the molecule's structure to establish structure-activity relationships (SAR).
Q4: What new bioactivities could be explored for modified this compound?
A4: Given the bioactivities of other pyridone alkaloids, modified this compound derivatives could be screened for:
-
Anticancer activity: Many pyridone-containing compounds have demonstrated cytotoxicity against various cancer cell lines.
-
Anti-inflammatory activity: Pyridone derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.
-
Enhanced Neuroprotective Effects: Beyond acetylcholinesterase inhibition, derivatives could be tested for their ability to protect neurons from damage in models of neurodegenerative diseases.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
Q: My AChE inhibition assay is showing inconsistent results. What could be the problem?
A: Inconsistent results in AChE inhibition assays can arise from several factors. Here's a troubleshooting guide:
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, especially with small volumes of enzyme or inhibitor. | Use calibrated pipettes and consider preparing a master mix for the enzyme and substrate to add to the wells. |
| Incomplete mixing of reagents in the wells. | Gently tap the plate or use a plate shaker to ensure thorough mixing after adding each reagent. | |
| Low or no enzyme activity in controls | Improper storage of the AChE enzyme, leading to degradation. | Store the enzyme at the recommended temperature (usually -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or ionic strength. | Prepare fresh buffer and verify the pH. Ensure the buffer composition is optimal for AChE activity. | |
| Precipitation of the test compound | The compound has low solubility in the assay buffer. | Dissolve the compound in a small amount of a suitable solvent (like DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| High background signal | Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). | Run a control with substrate but no enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from all readings. |
MTT Assay for Cytotoxicity
Q: In my MTT assay, the formazan crystals are not dissolving completely. How can I fix this?
A: Incomplete dissolution of formazan crystals is a common issue in MTT assays. Here are some troubleshooting tips:
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete dissolution of formazan | Insufficient volume of solubilization solution (e.g., DMSO). | Ensure you are using an adequate volume of the solubilizing agent to cover the cell layer completely. |
| Inadequate mixing after adding the solubilizing agent. | Pipette the solubilization solution up and down several times to ensure all crystals are dissolved. A plate shaker can also be used. | |
| Low absorbance readings | Low cell number or low metabolic activity. | Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells. |
| Insufficient incubation time with the MTT reagent. | Increase the incubation time with the MTT reagent to allow for more formazan crystal formation. | |
| High background absorbance | Contamination of the culture medium with bacteria or yeast. | Always use sterile techniques and check for contamination before starting the assay. |
| The test compound is interfering with the MTT reduction. | Run a control with the compound in cell-free medium to check for any direct reduction of MTT by the compound. |
Nitric Oxide (NO) Assay in Macrophages
Q: I am not detecting any nitric oxide production in my LPS-stimulated macrophage cultures. What should I check?
A: A lack of detectable NO can be due to several factors in this cell-based assay. Consider the following:
| Potential Issue | Possible Cause | Recommended Solution |
| No NO production | Macrophages are not properly activated. | Ensure the lipopolysaccharide (LPS) is of good quality and used at an effective concentration. Check the cell line's responsiveness to LPS. |
| The incubation time after stimulation is too short. | Allow sufficient time (typically 18-24 hours) for iNOS expression and NO production after LPS stimulation. | |
| Low signal | Low cell density. | Seed a sufficient number of macrophages per well to produce a detectable amount of NO. |
| Nitrite in the supernatant has degraded. | Analyze the supernatant for nitrite content as soon as possible after collection. | |
| Inconsistent readings | Interference from components in the cell culture medium. | Use a fresh 96-well plate for the Griess reaction and ensure that the phenol red in the medium does not interfere with the absorbance reading at the specified wavelength. |
Quantitative Data on Bioactive Pyridone Alkaloids
The following tables provide examples of bioactivity data for various pyridone alkaloids, which can serve as a reference for the expected potency of chemically modified this compound derivatives.
Table 1: Acetylcholinesterase Inhibitory Activity of Pyridone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Carbamate 8 | hAChE | 0.153 | [2] |
| Carbamate 11 | hBChE | 0.828 | [2] |
| Anabasine Derivative | AChE | 87 | [3] |
| Platisidine A | AChE | 2800 | [4] |
| Platisidine B | AChE | 2600 | [4] |
| Platisidine C | AChE | 2100 | [4] |
Table 2: Anticancer Activity of Pyridone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative 1 | Oral Cancer (CAL-27) | 10.62 | [5] |
| Pyridone Derivative 2 | Breast Cancer (MCF-7) | 9.86 | [5] |
| Pyridone Derivative 2 | Lung Cancer (A549) | 6.66 | [5] |
| Pyridine-Quinoline Hybrid 5b | Myeloid Leukemia | Low µM range | [6] |
| Dihydropyridine-2(1H)-thione S22 | Melanoma (A375) | 1.71 | [7] |
Table 3: Anti-inflammatory Activity of Pyridone Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 | [8] |
| Ibuprofen (Reference) | ROS Inhibition | 11.2 | [8] |
| Thiazolo[4,5-b]pyridin-2-one 8 | Carrageenan-induced edema (% inhibition) | 53.4% |
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound derivatives on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each test compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: Nitric Oxide (NO) Assay in Macrophage Cell Line (RAW 264.7)
Objective: To measure the inhibitory effect of this compound derivatives on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Griess Reaction:
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by a this compound Derivative.
References
- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones [mdpi.com]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Media Optimization for Paecilomyces lilacinus Secondary Metabolite Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on media optimization for secondary metabolite production in Paecilomyces lilacinus.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Target Secondary Metabolite
-
Question: My P. lilacinus culture is growing well (high biomass), but the yield of my target secondary metabolite is consistently low or undetectable. What are the possible causes and how can I troubleshoot this?
-
Answer: High biomass accumulation does not always correlate with high secondary metabolite production. Secondary metabolism is often triggered by nutrient limitation or other stress factors after the primary growth phase (idiophase). Here are potential causes and solutions:
-
Inappropriate Carbon-to-Nitrogen (C/N) Ratio: A high concentration of readily metabolizable carbon and nitrogen sources can suppress secondary metabolite gene expression through Carbon Catabolite Repression (CCR) and Nitrogen Metabolite Repression (NMR).
-
Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and the expression of biosynthetic gene clusters. The optimal pH for growth may not be optimal for secondary metabolite production.
-
Inadequate Aeration: Oxygen availability is critical for the biosynthesis of many secondary metabolites.
-
Solution: Increase the agitation speed in your shaker flask or fermenter, or use baffled flasks to improve oxygen transfer. Ensure the culture volume does not exceed 20-25% of the flask volume.
-
-
Incorrect Incubation Temperature: Temperature affects fungal growth and enzyme kinetics. The optimal temperature for biomass production may differ from that for secondary metabolite synthesis.
-
Silent Biosynthetic Gene Clusters: Fungi possess many biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.[8][9]
-
Solution: Employ strategies to induce gene expression, such as co-cultivation with other microorganisms, or the addition of small-molecule elicitors or epigenetic modifiers to the culture medium.
-
-
Issue 2: Inconsistent Secondary Metabolite Production Between Batches
-
Question: I am observing significant variability in the yield of my secondary metabolite from one fermentation batch to another, even with the same protocol. What could be causing this inconsistency?
-
Answer: Batch-to-batch variability is a common challenge in fermentation processes. The following factors are often implicated:
-
Inoculum Quality and Age: The physiological state of the inoculum (spore suspension or mycelial culture) is crucial. An old or low-viability inoculum will lead to inconsistent fermentation performance.
-
Solution: Standardize your inoculum preparation. Use fresh, high-viability spores or a mycelial culture from a consistent growth phase. Quantify the spore concentration or mycelial dry weight of your inoculum to ensure consistency between batches. An inoculum size of 3-5% (v/v) is often recommended.[4]
-
-
Media Component Variability: Minor variations in the composition of complex media components (e.g., peptone, yeast extract, agricultural residues) can significantly impact secondary metabolite production.
-
Solution: If possible, use defined or semi-defined media to reduce variability. If using complex components, source them from a single, reliable supplier and consider testing new lots before use in critical experiments.
-
-
Inadequate Sterilization: Incomplete sterilization can lead to competition from contaminating microorganisms, which can inhibit P. lilacinus growth or consume essential nutrients.
-
Solution: Ensure your media and fermentation vessels are properly sterilized. Review your autoclave cycles (time, temperature, and pressure) to confirm they are adequate for the volume of media being prepared.
-
-
Fluctuations in Physical Parameters: Minor, unmonitored fluctuations in temperature, pH, or aeration can lead to significant differences in product yield.
-
Solution: Implement rigorous monitoring and control of all critical process parameters. Use calibrated probes and ensure your incubation equipment is functioning correctly.
-
-
Issue 3: Contamination of P. lilacinus Cultures
-
Question: My P. lilacinus cultures are frequently becoming contaminated with bacteria or other fungi. What are the common sources of contamination and how can I prevent them?
-
Answer: Contamination is a persistent threat in microbial cultures. Here are common sources and preventative measures:
-
Airborne Contaminants: Spores of bacteria and other fungi are ubiquitous in the air.
-
Solution: Perform all aseptic manipulations in a laminar flow hood or biosafety cabinet. Minimize the time that sterile media and cultures are exposed to the open air.
-
-
Contaminated Inoculum: The stock culture of P. lilacinus may be contaminated.
-
Solution: Regularly check the purity of your stock cultures by plating on appropriate media and examining for foreign colonies. Consider re-isolating a pure culture from a single spore.
-
-
Improper Aseptic Technique: Poor technique during media preparation, inoculation, or sampling is a major source of contamination.
-
Solution: Ensure all personnel are well-trained in aseptic techniques. Sterilize all loops, needles, and pipette tips before use. Flame the mouths of flasks and test tubes before and after transferring materials.
-
-
Contaminated Media or Reagents: The media components or water used may be a source of contamination.
-
Solution: Use high-purity water and reagents. Ensure that all media are properly sterilized after preparation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of media for P. lilacinus secondary metabolite production.
Media Composition
-
Q1: What are the best carbon sources for secondary metabolite production by P. lilacinus?
-
A1: While sucrose is a commonly used carbon source, others like maltose, dextrin, and soluble starch have also been shown to be effective.[2][8] The optimal carbon source can depend on the specific secondary metabolite of interest. Using complex carbohydrates may lead to a slower release of glucose, which can help to avoid strong carbon catabolite repression and favor secondary metabolism. Agro-industrial residues like refuse potato and cassava bagasse can also serve as effective and low-cost carbon sources.[10]
-
-
Q2: Which nitrogen sources are recommended for optimal secondary metabolite production?
-
Q3: What is the importance of the Carbon-to-Nitrogen (C/N) ratio?
-
A3: The C/N ratio is a critical factor that influences the switch from primary (growth) to secondary metabolism. A high C/N ratio often creates a nitrogen-limiting condition after an initial period of growth, which can be a strong trigger for the production of many secondary metabolites. Optimal C/N ratios can vary widely depending on the strain and the target metabolite, with reported ranges from 5:1 to 80:1.[2]
-
Culture Conditions
-
Q4: What is the optimal pH for secondary metabolite production?
-
A4: P. lilacinus can grow over a wide pH range, but secondary metabolite production is often favored under acidic conditions.[11] An initial pH of 5.0-5.5 has been reported to be optimal for the production of some metabolites.[5] It is advisable to perform a pH optimization study for your specific process.
-
-
Q5: What is the ideal temperature for fermentation?
-
A5: The optimal temperature for the growth of P. lilacinus is typically between 25°C and 30°C.[6] However, the optimal temperature for secondary metabolite production may be slightly different. It is recommended to test a range of temperatures within this window (e.g., 26°C, 28°C, 30°C) to determine the best condition for your target metabolite.[4]
-
-
Q6: How important is aeration and agitation?
-
A6: Aeration is crucial for the production of most secondary metabolites as their biosynthetic pathways are often oxygen-dependent. In shake flask cultures, an agitation speed of 150-200 rpm is commonly used.[12] The volume of the culture medium should not exceed 20-25% of the total flask volume to ensure adequate oxygen transfer.
-
Experimental Design
-
Q7: How can I efficiently optimize multiple media components at once?
-
A7: A one-factor-at-a-time (OFAT) approach can be time-consuming and may miss interactions between different components. Statistical methods like Response Surface Methodology (RSM) are more efficient for optimizing multiple variables simultaneously and identifying interactions between them.[9]
-
Data Presentation
Table 1: Optimal Media Components for P. lilacinus Biomass and Spore Production
| Parameter | Component | Optimal Concentration/Ratio | Reference |
| Carbon Source | Maltose (in combination with Soy Peptone) | 2 g/L | [2] |
| Sucrose | 23.50 g/L | [9] | |
| Nitrogen Source | Soy Peptone (in combination with Maltose) | - | [8] |
| Urea (in combination with Dextrin) | - | [2] | |
| Ammonium sulfate and soybean residue | 1.64 g/L | [9] | |
| C:N Ratio | For P. lilacinus M-14 | 10:1 | [2] |
| For P. lilacinus IPC-P | 5:1 | [2] |
Table 2: Optimal Environmental Conditions for P. lilacinus Growth and Sporulation
| Parameter | Optimal Condition | Reference |
| pH | 3.0 - 5.5 | [3][4][5] |
| Temperature | 25 - 29°C | [3][4][7] |
| Water Potential | -1.2 MPa (for sporulation) | [3] |
| Light | 12h light for biomass, 24h light for sporulation | [3] |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for Media Optimization
This protocol is adapted from methodologies used to separate the growth phase from the production phase, which can be beneficial for optimizing secondary metabolite production.
-
Preparation of Basal Growth Medium:
-
Prepare a basal medium suitable for robust mycelial growth. An example is a medium containing: 19.00 g/L sucrose, 4.06 g/L soy peptone, 1.00 g/L K₂HPO₄, 0.50 g/L KCl, 0.50 g/L MgSO₄, 0.01 g/L FeSO₄, and 17.00 g/L agar.[2]
-
Autoclave the medium and pour it into petri plates overlaid with sterile cellophane membranes.
-
-
Inoculation and First Stage Culture (Growth Phase):
-
Inoculate the center of each cellophane membrane with a spore suspension or a mycelial plug of P. lilacinus.
-
Incubate the plates at 28°C for 4 days to allow for mycelial growth.
-
-
Transfer to Second Stage Medium (Production Phase):
-
Prepare a series of second-stage media with varying compositions to test different carbon sources, nitrogen sources, C/N ratios, and other components.
-
Carefully lift the cellophane membrane with the grown mycelial mat from the basal medium and transfer it to the surface of the second-stage medium plates.
-
-
Second Stage Culture (Production Phase):
-
Incubate the plates under the desired conditions (e.g., different temperatures, light/dark cycles) for an appropriate duration (e.g., 4-7 days).
-
-
Analysis:
-
After the second incubation period, harvest the mycelia and/or the culture filtrate for extraction and quantification of the target secondary metabolite.
-
Protocol 2: Extraction of Secondary Metabolites from Culture Filtrate
This is a general protocol for the solvent extraction of non-polar to semi-polar secondary metabolites.
-
Separation of Mycelia and Filtrate:
-
Separate the fungal biomass from the liquid culture by filtration through cheesecloth or filter paper, or by centrifugation.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the organic phase.
-
Repeat the extraction process 2-3 times with fresh solvent to maximize recovery.
-
-
Concentration:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage and Analysis:
-
Store the dried crude extract at -20°C until further analysis (e.g., by HPLC, GC-MS, or bioassays).
-
Mandatory Visualization
Caption: Experimental workflow for media optimization.
Caption: Troubleshooting flowchart for low yield.
Caption: Generalized signaling pathways in fungi.
References
- 1. Carbon Catabolite Repression Governs Diverse Physiological Processes and Development in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]
- 6. Revealing the metabolic potential and environmental adaptation of nematophagous fungus, Purpureocillium lilacinum, derived from hadal sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Paecilomide and Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of paecilomide, a novel fungal metabolite, and donepezil, a well-established synthetic drug. The following sections present quantitative data, experimental methodologies, and relevant biological pathways to offer a comprehensive overview for researchers in neuropharmacology and drug discovery.
Executive Summary
Donepezil is a potent, reversible inhibitor of acetylcholinesterase with numerous studies confirming its low nanomolar efficacy. This compound, a more recently discovered natural product, has also demonstrated noteworthy AChE inhibitory properties. This guide consolidates the available data to facilitate a direct comparison of their potential as therapeutic agents targeting cholinergic deficits.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against a specific enzyme is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Source Organism/Synthesis | Acetylcholinesterase IC50 | Notes |
| Donepezil | Synthetic | 6.7 nM[1][2] | Data from in vitro studies using rat brain AChE. Other studies have reported similar IC50 values, for example, 10.25 nM[2]. |
| This compound | Paecilomyces lilacinus (fungus) | 57.5 ± 5.50% inhibition at 10 mg/mL[3] | An IC50 value has not been definitively reported in the literature. The available data indicates significant inhibition at a specific concentration.[3] Further studies are required to determine a precise IC50 value for direct comparison. |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and donepezil exert their effects by inhibiting the acetylcholinesterase enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, these inhibitors increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5][6]
Donepezil is classified as a reversible, non-competitive inhibitor of AChE. It binds to the peripheral anionic site of the enzyme, which is distinct from the active site where acetylcholine binds. This binding alters the conformation of the enzyme, thereby reducing its catalytic efficiency.
The precise binding mode and reversibility of this compound's interaction with acetylcholinesterase have not yet been fully elucidated and warrant further investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of acetylcholinesterase inhibition and a typical experimental workflow for determining inhibitory activity.
Caption: Acetylcholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a widely used colorimetric technique.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., physostigmine or donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution or vehicle control
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Detection: After a short incubation (e.g., 5-10 minutes), add the DTNB solution to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
Donepezil is a well-characterized and highly potent inhibitor of acetylcholinesterase. This compound, a natural product, also demonstrates significant AChE inhibitory activity. While a direct comparison of potency is currently limited by the lack of a reported IC50 value for this compound, the existing data suggests it is a promising candidate for further investigation. Future studies should focus on determining the IC50 value of this compound and elucidating its precise mechanism of action to fully assess its therapeutic potential relative to established inhibitors like donepezil.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 3. dokumen.pub [dokumen.pub]
- 4. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Paecilomide and Galantamine as Acetylcholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a comparative analysis of two such inhibitors: Paecilomide, a novel pyridone alkaloid derived from the fungus Paecilomyces lilacinus, and galantamine, a well-established prescription medication. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of their inhibitory activities against AChE, supported by available experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
The direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and galantamine is challenging due to the limited publicly available data for this compound. However, existing research provides a basis for a preliminary assessment.
| Compound | Target Enzyme | IC50 Value | Percentage Inhibition | Source |
| This compound | Acetylcholinesterase (AChE) | Not Reported | 57.5 ± 5.50% | [1] |
| Galantamine | Acetylcholinesterase (AChE) | 410 nM | Not Reported | |
| 556.01 µM | Not Reported | |||
| 4.96 µM | Not Reported | |||
| 5.13 µM | Not Reported |
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically.
A generalized protocol involves the following steps:
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions (this compound or galantamine) at various concentrations
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
-
Assay Procedure (96-well plate format):
-
To each well, add a pre-determined volume of phosphate buffer.
-
Add the AChE enzyme solution.
-
Add the test compound solution at varying concentrations. A control well without the inhibitor is included.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately following, add the DTNB solution.
-
Measure the absorbance of the resulting yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of AChE inhibition, the following diagrams are provided.
Caption: Workflow for determining IC50 values in an AChE inhibition assay.
Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.
Mechanism of Action
Both this compound and galantamine are thought to exert their therapeutic effects by inhibiting the acetylcholinesterase enzyme.[1] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse. AChE, present in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
In conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft. This enhanced cholinergic activity is believed to improve cognitive function.
Galantamine is known to be a reversible, competitive inhibitor of AChE. It also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which may contribute to its clinical efficacy. The precise mechanism of this compound's interaction with AChE (e.g., competitive, non-competitive, reversible) has not been fully elucidated in the available literature.
Conclusion
Based on the current data, this compound demonstrates significant acetylcholinesterase inhibitory activity. However, without a reported IC50 value, a direct potency comparison with the established drug galantamine is not feasible. The variability in the reported IC50 values for galantamine underscores the importance of standardized experimental conditions for accurate comparative analysis. Future research should focus on determining the IC50 value of this compound and conducting direct comparative studies with other AChE inhibitors to fully assess its therapeutic potential. The unique chemical structure of this compound as a pyridone alkaloid may offer a novel scaffold for the development of new treatments for neurodegenerative diseases.
References
Paecilomide: A Comparative Analysis of a Fungal-Derived Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paecilomide, a novel acetylcholinesterase inhibitor, with other established natural and synthetic inhibitors. The information is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease.
Overview of this compound
This compound is a pyridone alkaloid isolated from the fungus Paecilomyces lilacinus.[1] It has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.
Efficacy of this compound and Other Acetylcholinesterase Inhibitors
Quantitative comparison of enzyme inhibitors is typically achieved using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a specific IC50 value for this compound is not currently available in the published literature, one study has reported its percentage of acetylcholinesterase inhibition.
Table 1: Comparison of Acetylcholinesterase Inhibitory Activity
| Compound | Source/Type | IC50 Value | Percentage Inhibition |
| This compound | Natural (Fungus) | Not Reported | 57.5 ± 5.50% (concentration not specified)[1] |
| Huperzine A | Natural (Club Moss) | ~82 nM | - |
| Galantamine | Natural (Plant Alkaloid) | ~410 nM | - |
| Donepezil | Synthetic | ~6.7 nM[2] | - |
| Rivastigmine | Synthetic | ~4.15 µM | - |
Note: A direct comparison of the efficacy of this compound with the other inhibitors is challenging due to the different metrics reported. The percentage inhibition value for this compound indicates its potential as an acetylcholinesterase inhibitor, but an IC50 value is necessary for a precise quantitative assessment of its potency relative to other compounds.
Mechanism of Action and Signaling Pathways
Acetylcholinesterase inhibitors, including this compound, exert their primary effect by preventing the hydrolysis of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine and enhanced stimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This increased cholinergic signaling is believed to be responsible for the symptomatic improvement in cognitive function observed in Alzheimer's disease patients treated with these inhibitors.[3][4][5][6]
While the direct downstream signaling pathways modulated by this compound have not been specifically elucidated, cholinesterase inhibitors, in general, are known to have broader effects beyond simple acetylcholine level restoration. For instance, some studies suggest that cholinesterase inhibitors can modulate cell survival pathways, such as the PI3K/Akt signaling cascade, which may contribute to their neuroprotective effects.[7]
Cholinergic Synapse and the Action of AChE Inhibitors.
Potential Downstream PI3K/Akt Signaling Pathway.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most common method for determining acetylcholinesterase activity is the spectrophotometric method developed by Ellman.
Ellman's Method
Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., pH 8.0)
-
Test inhibitor compound (e.g., this compound) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or solvent for control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to each well, followed by the ATCI substrate solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow of the Ellman's Method for AChE Inhibition Assay.
Conclusion
This compound, a fungal-derived compound, demonstrates potential as an acetylcholinesterase inhibitor. While the currently available data on its efficacy is limited to percentage inhibition, this initial finding warrants further investigation, specifically the determination of its IC50 value, to allow for a direct and quantitative comparison with other established inhibitors. The exploration of its specific interactions with the acetylcholinesterase enzyme and its influence on downstream signaling pathways will be crucial in fully understanding its therapeutic potential for neurodegenerative diseases.
References
- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nematicidal Activity of Paecilomide and Avermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nematicidal performance of Paecilomide, a secondary metabolite of Paecilomyces lilacinus, and Avermectin, a well-established anthelmintic and nematicide derived from Streptomyces avermitilis. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for nematode control strategies.
I. Overview and Mechanism of Action
This compound , a pyridone alkaloid produced by the fungus Paecilomyces lilacinus, is recognized for its activity as an acetylcholinesterase inhibitor[1][2]. Acetylcholinesterase is a critical enzyme in the nervous system of nematodes, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode. P. lilacinus itself is a well-documented biological control agent, parasitizing nematode eggs and juveniles and producing a variety of lytic enzymes[2].
Avermectin , a macrocyclic lactone, and its derivatives (e.g., Abamectin) are potent nematicides and insecticides[3]. Their primary mode of action is the blockage of electrical signal transmission in invertebrate nerve and muscle cells. Avermectins achieve this by enhancing the effects of glutamate at glutamate-gated chloride channels, which are unique to invertebrates[4]. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the pharyngeal and somatic muscles of the nematode[4].
II. Quantitative Nematicidal Activity
Direct comparative studies on the nematicidal efficacy of purified this compound versus Avermectin are limited in publicly available literature. However, data from independent studies on the activity of Avermectin (specifically Abamectin) and a novel nematicidal compound isolated from a Paecilomyces species against the root-knot nematode Meloidogyne incognita provide a basis for comparison.
Table 1: In Vitro Nematicidal Activity against Meloidogyne incognita
| Compound | Source Organism | Target Nematode | Exposure Time | LC50/LD50 | Citation |
| Abamectin | Streptomyces avermitilis | Meloidogyne incognita | 2 hours | 1.56 µg/ml | [5] |
| 24 hours | 0.42 µg/ml | [5] | |||
| Nematicidal Compound | Paecilomyces sp. YMF1.01761 | Meloidogyne incognita | 24 hours | 47.1 µg/ml (47.1 mg/L) | [6][7] |
It is important to note that the data presented is from separate studies and direct, side-by-side experimental comparisons may yield different results.
III. Experimental Protocols
A. In Vitro Nematicidal Bioassay
This protocol provides a general framework for assessing the nematicidal activity of compounds like this compound and Avermectin against second-stage juveniles (J2) of Meloidogyne incognita.
1. Nematode Culture and Extraction:
-
Meloidogyne incognita is cultured on a suitable host plant, such as tomato (Lycopersicon esculentum).
-
Eggs are extracted from infected roots using a sodium hypochlorite (NaOCl) solution[5].
-
The eggs are then rinsed and placed in a Baermann funnel or a shallow dish with sterile water to hatch at room temperature.
-
Freshly hatched second-stage juveniles (J2) are collected for the bioassay.
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound, Avermectin) is dissolved in an appropriate solvent (e.g., acetone, ethanol) to create a stock solution.
-
A series of dilutions are prepared from the stock solution using sterile distilled water to achieve the desired test concentrations. A control group with the solvent alone should be included.
3. Bioassay Procedure:
-
The bioassay is typically conducted in multi-well plates or small petri dishes.
-
A suspension of a known number of J2 (e.g., 50-100) in a small volume of water is added to each well.
-
An equal volume of the test solution at each concentration is then added to the corresponding wells.
-
The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, or 72 hours).
4. Mortality Assessment:
-
After the incubation period, nematode mortality is assessed.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
The number of dead and live nematodes in each well is counted under a microscope.
-
The percentage of mortality is calculated for each concentration and corrected for any mortality in the control group.
5. Data Analysis:
-
The mortality data is subjected to probit analysis or other appropriate statistical methods to determine the LC50 (lethal concentration required to kill 50% of the population) or LD50 (lethal dose) values.
B. Acetylcholinesterase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds like this compound on acetylcholinesterase activity.
1. Enzyme and Substrate Preparation:
-
A source of acetylcholinesterase is required, which can be a commercially available purified enzyme or an extract from nematode tissue.
-
The substrate, typically acetylthiocholine, is prepared in a suitable buffer.
-
A chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), is also prepared.
2. Assay Procedure:
-
The assay is performed in a microplate format.
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a specific period.
-
The reaction is initiated by adding the substrate (acetylthiocholine) and the chromogenic reagent (DTNB).
-
Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
3. Measurement and Analysis:
-
The absorbance of the yellow product is measured over time using a microplate reader at a specific wavelength (e.g., 412 nm).
-
The rate of the reaction is calculated, and the percentage of enzyme inhibition is determined for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: Signaling pathways of this compound and Avermectin.
B. Experimental Workflow
Caption: General workflow for an in vitro nematicidal bioassay.
V. Conclusion
Both this compound and Avermectin demonstrate nematicidal activity through distinct mechanisms of action targeting the nematode nervous system. Based on the available data, Avermectin (Abamectin) exhibits significantly higher potency against Meloidogyne incognita in vitro, with a much lower LC50 value compared to the reported nematicidal compound from Paecilomyces sp.
The development of nematicides from natural sources like Paecilomyces lilacinus is a promising area of research for sustainable agriculture. While the parent fungus shows broad efficacy through multiple modes of action including parasitism and enzymatic degradation[2], the potency of its individual secondary metabolites, such as this compound, may be lower than that of established commercial products like Avermectin.
Further research involving direct comparative studies of purified this compound and Avermectin under standardized conditions is necessary to provide a more definitive assessment of their relative nematicidal efficacy. Additionally, investigations into the synergistic effects of different metabolites from P. lilacinus and their potential for integrated pest management strategies are warranted.
References
- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases [mdpi.com]
- 3. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 4. journals.flvc.org [journals.flvc.org]
- 5. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Abamectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nematicidal activity of Paecilomyces spp. and isolation of a novel active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Secondary Metabolite Profiles of Paecilomyces Strains
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Paecilomyces is a prolific source of a diverse array of secondary metabolites, exhibiting a wide range of biological activities, including antimicrobial, antitumor, insecticidal, and nematicidal properties.[1][2][3] This guide provides a comparative overview of the secondary metabolite profiles of different Paecilomyces strains, with a focus on quantitative data, experimental protocols, and the underlying biosynthetic pathways.
Comparative Analysis of Secondary Metabolite Production
While a comprehensive, standardized quantitative comparison of secondary metabolite production across all Paecilomyces species is not extensively documented in existing literature, available data allows for a preliminary assessment. Different strains exhibit distinct metabolic profiles, influenced by genetic factors and culture conditions.[4]
A study on an endophytic isolate of Paecilomyces lilacinus revealed the production of several bioactive compounds, with the following concentrations in its culture filtrate: Indole-3-acetic acid (IAA) at 68.17 µg/mL, phenols at 43.31 µg/mL, and flavonoids at 40.59 µg/mL.[5] Another study comparing the nematicidal activity of P. lilacinus and Paecilomyces variotii isolates identified several nematicidal compounds through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including fatty acids like myristic and lauric acid in a P. lilacinus isolate.[6] However, this study focused on the bioactivity of the culture filtrate and did not provide a direct quantitative yield (e.g., in mg/L) of these specific metabolites.
Table 1: Quantitative Data on Secondary Metabolite Production in a Paecilomyces lilacinus Isolate [5]
| Secondary Metabolite | Concentration (µg/mL) in Culture Filtrate |
| Indole-3-acetic acid (IAA) | 68.17 |
| Phenols | 43.31 |
| Flavonoids | 40.59 |
| Total Soluble Sugar | 97.83 |
| Proline | 17.00 |
Note: This data is from a single study on one isolate and may not be representative of the entire species or genus. Further standardized comparative studies are needed to establish a comprehensive quantitative overview.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments are provided below.
Fungal Culture and Extraction of Secondary Metabolites
This protocol outlines the general steps for culturing Paecilomyces strains and extracting their secondary metabolites for analysis.
a. Fungal Strains and Culture Conditions:
-
Obtain pure cultures of different Paecilomyces strains (e.g., P. variotii, P. lilacinus, P. fumosoroseus) from a reputable culture collection.
-
Maintain stock cultures on a suitable solid medium such as Potato Dextrose Agar (PDA) at 25°C.
-
For secondary metabolite production, inoculate a liquid medium, such as Potato Dextrose Broth (PDB), with a spore suspension or mycelial plugs from the agar plates.
-
Incubate the liquid cultures on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 7-21 days), as the production of secondary metabolites is often growth-phase dependent.[11]
b. Extraction of Secondary Metabolites:
-
Separate the fungal biomass from the culture broth by filtration.
-
For extracellular metabolites (from the culture filtrate): Extract the filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol, in a separatory funnel. Repeat the extraction process multiple times to ensure complete recovery.
-
For intracellular metabolites (from the mycelia): Dry the mycelial mass and then grind it into a fine powder. Extract the powdered mycelia with a solvent like methanol or acetone, followed by further extraction with a less polar solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be stored at a low temperature (e.g., -20°C) for further analysis.
Quantification of Secondary Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of secondary metabolites using HPLC with a Diode Array Detector (DAD).
a. Sample Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol, acetonitrile) to a specific concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
b. HPLC-DAD Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separating a wide range of secondary metabolites.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the target analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: The DAD should be set to scan a wide range of wavelengths (e.g., 200-600 nm) to detect compounds with different chromophores. Specific wavelengths can be extracted for the quantification of known compounds based on their maximum absorbance.
c. Quantification:
-
Prepare a series of standard solutions of known concentrations for the target secondary metabolites.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each metabolite in the fungal extracts by comparing their peak areas to the calibration curve.
Visualizing Experimental Workflows and Biosynthetic Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Experimental Workflow for Comparative Metabolite Profiling
Caption: Workflow for comparing secondary metabolite profiles of Paecilomyces strains.
Generalized Biosynthetic Pathway of Beauvericin
Beauvericin is a cyclic hexadepsipeptide synthesized by a non-ribosomal peptide synthetase (NRPS). The following diagram illustrates the general steps in its biosynthesis.
Caption: Generalized pathway for the biosynthesis of beauvericin by an NRPS.
Future Directions
The study of secondary metabolites from Paecilomyces presents significant opportunities for the discovery of novel bioactive compounds. However, there is a clear need for more systematic and comparative studies to fully understand the metabolic potential of this genus. Future research should focus on:
-
Standardized Comparative Metabolomics: Conducting comprehensive metabolomic studies on a wide range of Paecilomyces strains under standardized culture conditions to generate directly comparable quantitative data.
-
Genome Mining for Biosynthetic Gene Clusters: Sequencing the genomes of various Paecilomyces species and employing bioinformatic tools to identify and characterize the gene clusters responsible for the biosynthesis of known and novel secondary metabolites.
-
Elucidation of Regulatory Networks: Investigating the signaling pathways and regulatory factors that control the expression of secondary metabolite biosynthetic gene clusters in Paecilomyces.
By addressing these research gaps, the scientific community can unlock the full potential of Paecilomyces as a valuable source of natural products for applications in medicine, agriculture, and biotechnology.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. An Endophytic Fungal Isolate Paecilomyces lilacinus Produces Bioactive Secondary Metabolites and Promotes Growth of Solanum lycopersicum under Heavy Metal Stress [mdpi.com]
- 6. Chemo-profiling of Purpureocillium lilacinum and Paecilomyces variotii isolates using GC-MS analysis, and evaluation of their metabolites against M. incognita | PLOS One [journals.plos.org]
- 7. Multigene Phylogeny, Beauvericin Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Divergence of Beauvericin Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Paecilomide: A Novel Acetylcholinesterase Inhibitor in the Landscape of Alzheimer's Therapeutics
For Immediate Release
In the relentless pursuit of effective treatments for Alzheimer's disease (AD), the scientific community continues to explore novel compounds that can modulate the complex pathophysiology of this neurodegenerative disorder. A promising recent discovery is Paecilomide, a novel pyridone alkaloid isolated from the fungus Paecilomyces lilacinus.[1] Preliminary research has identified this compound as an acetylcholinesterase (AChE) inhibitor, positioning it within a cornerstone class of Alzheimer's medications.[1] This guide provides a comprehensive comparison of the mechanism of action of AChE inhibitors, like this compound, with another major therapeutic class, anti-amyloid monoclonal antibodies, supported by experimental data and detailed methodologies.
This compound: An Emerging Cholinesterase Inhibitor
This compound was isolated from Paecilomyces lilacinus cultured under biotic stress conditions.[1] Initial screening has demonstrated its ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In one study, this compound exhibited an acetylcholinesterase inhibition of 57.5 ± 5.50%.[1] While further research is required to fully elucidate its efficacy and broader mechanism in Alzheimer's models, its identification as an AChE inhibitor places it in a well-established category of symptomatic treatments for AD.
Comparison of Therapeutic Strategies: Acetylcholinesterase Inhibitors vs. Anti-Amyloid Monoclonal Antibodies
The two primary classes of drugs approved for Alzheimer's disease target different aspects of its pathology: the cholinergic deficit and the accumulation of amyloid-beta plaques.
Acetylcholinesterase (AChE) Inhibitors: This class of drugs, which includes well-known medications like Donepezil, Rivastigmine, and Galantamine, addresses the cognitive symptoms of Alzheimer's by increasing the levels of acetylcholine in the brain.[2][3] In a healthy brain, acetylcholine plays a crucial role in memory and learning.[4] In Alzheimer's disease, the neurons that produce acetylcholine are progressively destroyed, leading to a decline in cognitive function.[2][5] AChE inhibitors block the action of the enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[2][5]
Anti-Amyloid Monoclonal Antibodies: This newer class of disease-modifying therapies, including Lecanemab and Donanemab, targets what is believed to be a fundamental cause of Alzheimer's pathology: the accumulation of amyloid-beta (Aβ) plaques in the brain.[6] The "amyloid cascade hypothesis" posits that the aggregation of Aβ peptides into toxic plaques initiates a cascade of events, including neuroinflammation and the formation of neurofibrillary tangles, ultimately leading to neuronal death and cognitive decline.[7][8][9] These monoclonal antibodies are designed to bind to and facilitate the clearance of Aβ plaques from the brain.[6]
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes key efficacy data for representative drugs from each class based on clinical trial results.
| Therapeutic Class | Representative Drug | Primary Endpoint | Result | Reference |
| Acetylcholinesterase Inhibitor | Donepezil | Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score | Modest improvement in cognitive function compared to placebo. | [3] |
| Anti-Amyloid Monoclonal Antibody | Lecanemab | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score | Moderately less decline in measures of cognition and function than placebo at 18 months. | [6] |
| Anti-Amyloid Monoclonal Antibody | Donanemab | Change in integrated Alzheimer's Disease Rating Scale (iADRS) score | Significantly slowed cognitive and functional decline. | [6] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Preparation of Reagents: Prepare phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the phosphate buffer, test compound, and a solution of acetylcholinesterase enzyme. Incubate for a predefined period.
-
Substrate Addition: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[10][11]
Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is used to evaluate the effect of compounds on the aggregation of amyloid-beta peptides.
-
Preparation of Aβ Peptides: Monomeric Aβ peptides (typically Aβ42) are prepared by dissolving lyophilized peptide in a suitable solvent and then diluting it in an aggregation buffer.
-
Incubation: The Aβ solution is incubated with and without the test compound at 37°C with constant agitation to promote fibril formation.
-
ThT Staining: At various time points, aliquots of the incubation mixture are transferred to a microplate, and a solution of Thioflavin T (ThT) is added. ThT is a fluorescent dye that binds specifically to amyloid fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths appropriate for ThT.
-
Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The effect of the test compound on aggregation is determined by comparing the fluorescence in the presence of the compound to the control.
Signaling Pathways and Mechanisms of Action
Cholinergic Signaling Pathway
The diagram below illustrates the mechanism of action of acetylcholinesterase inhibitors.
References
- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. metrotechinstitute.org [metrotechinstitute.org]
- 6. The efficacy and safety of anti-amyloid monoclonal antibody versus acetylcholinesterase inhibitor with an in-depth analysis across genotypes and disease stages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fleshing out the amyloid cascade hypothesis: the molecular biology of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. behavioralhealth2000.com [behavioralhealth2000.com]
- 10. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Paecilomide Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Paecilomide, a pyridone alkaloid inhibitor of acetylcholinesterase.[1] Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Key Safety and Hazard Information
A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | ||
| P330: Rinse mouth.[2] | ||
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[2] | P273: Avoid release to the environment.[2] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2] | P391: Collect spillage.[2] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Experimental Protocols: Disposal of this compound
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[2]. This indicates that the compound should be treated as hazardous chemical waste. The following protocol outlines the step-by-step procedure for its proper disposal, incorporating general best practices for cytotoxic and hazardous waste management.[3][4]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[2]
-
Designated, labeled, leak-proof, and puncture-proof hazardous waste container.
-
Chemical waste tags or labels.
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure all required personal protective equipment is worn to avoid inhalation and contact with eyes and skin.[2]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Containment of Solid Waste:
-
For pure this compound powder or material grossly contaminated with this compound, carefully place it into a designated hazardous waste container.
-
Avoid creating dust or aerosols during transfer.[2]
-
-
Containment of Liquid Waste:
-
For solutions containing this compound, pour the waste into a designated, sealed, and leak-proof liquid hazardous waste container.
-
Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[2]
-
-
Handling of Contaminated Labware:
-
Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated using an appropriate method validated by your institution's safety office before washing.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific contents, including "this compound."
-
Fill out a chemical waste tag completely and accurately, as per your institution's guidelines.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Paecilomide
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Paecilomide, a pyridone alkaloid isolated from Paecilomyces lilacinus.[1] Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to minimize environmental impact. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Summary
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes the key hazard information based on the available Safety Data Sheet (SDS).[2]
| Hazard Classification | GHS Code | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory when the compound is in use.
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[2]
-
Hand Protection: Chemical-resistant protective gloves are essential. The specific glove material should be chosen based on the solvent being used with this compound. Consult glove compatibility charts for appropriate materials (e.g., nitrile, neoprene).
-
Body Protection: An impervious lab coat or clothing that covers the entire body should be worn to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form of this compound or when there is a risk of aerosol formation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
For long-term storage, maintain the recommended temperatures: -20°C for the powdered form and -80°C when in solvent.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
-
Preparation and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Ensure an eye-wash station and safety shower are readily accessible.[2]
-
When weighing the powdered form, use a balance with a draft shield or within a containment enclosure.
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the full complement of PPE, contain the spill using an appropriate absorbent material.
-
Collect the spilled material and contaminated absorbent into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, lab coats), and experimental consumables (pipette tips, tubes), must be collected in a designated, labeled hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste container through an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Environmental Precaution: Avoid releasing this compound into the environment.[2] Prevent the product from entering drains, water courses, or the soil.[2]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow for safely handling this compound in a research setting, highlighting critical safety checkpoints.
Caption: Safe handling workflow for this compound.
This comprehensive guide is intended to build a foundation of safety and trust for researchers working with this compound. By adhering to these protocols, you contribute to a safer laboratory environment and the responsible conduct of scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
